Product packaging for Sissotrin(Cat. No.:CAS No. 5928-26-7)

Sissotrin

Numéro de catalogue: B208393
Numéro CAS: 5928-26-7
Poids moléculaire: 446.4 g/mol
Clé InChI: LFEUICHQZGNOHD-RECXWPGBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Biochanin A 7-O-beta-D-glucoside is a glycosyloxyisoflavone that is biochanin A attached to a beta-D-glucopyranosyl residue at position 7 via glycosidic linkage. It has a role as a phytoestrogen and a plant metabolite. It is a hydroxyisoflavone, a member of 4'-methoxyisoflavones and a 7-hydroxyisoflavones 7-O-beta-D-glucoside. It is functionally related to a biochanin A. It is a conjugate acid of a biochanin A 7-O-beta-D-glucoside(1-).
Sissotrin has been reported in Cicer microphyllum, Dalbergia sissoo, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22O10 B208393 Sissotrin CAS No. 5928-26-7

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-hydroxy-3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O10/c1-29-11-4-2-10(3-5-11)13-9-30-15-7-12(6-14(24)17(15)18(13)25)31-22-21(28)20(27)19(26)16(8-23)32-22/h2-7,9,16,19-24,26-28H,8H2,1H3/t16-,19-,20+,21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFEUICHQZGNOHD-RECXWPGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5928-26-7
Record name Sissotrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5928-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sissotrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005928267
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SISSOTRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F2SK16U1X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Sissotrin: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sissotrin, also known as Biochanin A 7-glucoside, is a naturally occurring isoflavone glycoside found in various plants, including red clover and chickpeas.[1][2] While this compound itself exhibits some biological activities, its primary mechanism of action is mediated through its aglycone form, Biochanin A. In the body, this compound is hydrolyzed to Biochanin A, which then exerts a wide range of pharmacological effects, including anticancer, anti-inflammatory, antioxidant, antimicrobial, and neuroprotective activities.[3][4][5] This technical guide provides an in-depth overview of the molecular mechanisms underlying the diverse biological functions of this compound, with a focus on the actions of its active metabolite, Biochanin A. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the core signaling pathways involved.

Introduction: From this compound to Biochanin A

This compound is a glycoside of the isoflavone Biochanin A, meaning it is Biochanin A with a glucose molecule attached.[1] In its glycosidic form, this compound has limited bioavailability. However, upon ingestion, intestinal enzymes, such as β-glucosidases, hydrolyze the glycosidic bond, releasing the biologically active aglycone, Biochanin A.[6][7] Therefore, to understand the mechanism of action of this compound, it is essential to examine the molecular activities of Biochanin A.

Biochanin A is a phytoestrogen, a plant-derived compound that can mimic the effects of estrogen in the body to some extent.[3] Its diverse pharmacological effects stem from its ability to interact with a variety of cellular targets and modulate key signaling pathways.

Core Mechanisms of Action

The biological activities of Biochanin A are multifaceted and involve the modulation of several critical cellular signaling pathways.

Anticancer Activity

Biochanin A has demonstrated significant anticancer potential in numerous preclinical studies.[8] Its mechanisms of action in cancer cells are diverse and include the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and suppression of metastasis and angiogenesis (the formation of new blood vessels that feed tumors).[8][9]

Key signaling pathways modulated by Biochanin A in cancer include:

  • MAPK/ERK Pathway: Biochanin A can inhibit the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, which is often hyperactivated in cancer and promotes cell growth and survival.[9]

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Biochanin A has been shown to inhibit the phosphorylation of Akt and mTOR, thereby downregulating this pro-survival pathway.[9][10]

  • NF-κB Signaling: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation and cancer. Biochanin A can inhibit the activation of NF-κB, leading to the downregulation of genes involved in cell proliferation, survival, and inflammation.[11]

Anti-inflammatory Effects

Chronic inflammation is a key driver of many diseases, including cancer and neurodegenerative disorders. Biochanin A exhibits potent anti-inflammatory properties by targeting key inflammatory mediators and signaling pathways.

  • Inhibition of Pro-inflammatory Cytokines: Biochanin A can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[12]

  • Modulation of NF-κB and MAPK Pathways: As mentioned in the anticancer section, Biochanin A's ability to inhibit the NF-κB and MAPK signaling pathways is also central to its anti-inflammatory effects.[3][11]

Antioxidant Properties

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, contributes to cellular damage and various diseases. Biochanin A acts as an antioxidant through multiple mechanisms.

  • Direct Radical Scavenging: The chemical structure of Biochanin A allows it to directly scavenge free radicals, thereby neutralizing their damaging effects.[13]

  • Activation of the Nrf2 Pathway: Biochanin A can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes, enhancing the cell's endogenous defense against oxidative stress.[14]

Antimicrobial Activity

Both this compound and Biochanin A have been reported to possess antimicrobial properties against a range of pathogens.

  • This compound: Has been shown to be active against yeasts, as well as Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 256 μg/mL.[8][15]

  • Biochanin A: Also exhibits inhibitory activity against various bacteria and fungi.[16][17]

Neuroprotective Effects

Preclinical studies suggest that Biochanin A has neuroprotective potential, which could be beneficial in the context of neurodegenerative diseases.[18][19]

  • Anti-inflammatory and Antioxidant Actions in the Brain: The anti-inflammatory and antioxidant mechanisms of Biochanin A, described above, are also crucial for its neuroprotective effects, as both inflammation and oxidative stress are key contributors to neuronal damage.[14][20]

  • Modulation of Neurotrophic Pathways: Biochanin A may also exert its neuroprotective effects by modulating signaling pathways that support neuronal survival and function.

Quantitative Data

The following tables summarize the available quantitative data for this compound and Biochanin A.

Table 1: Antimicrobial Activity of this compound (Biochanin A 7-glucoside)

Microorganism TypeMIC Range (μg/mL)Reference
Yeasts32 - 256[8][15]
Gram-positive bacteria32 - 256[8][15]
Gram-negative bacteria32 - 256[8][15]

Table 2: Antimicrobial Activity of Biochanin A

MicroorganismMIC50 (μg/mL)MIC90 (μg/mL)Reference
Candida albicans125 - 500250 - 1000[17][21]
Candida parapsilosis125 - 500250 - 1000[17][21]
Candida glabrata125 - 500250 - 1000[17][21]
Candida tropicalis125 - 500250 - 1000[17][21]
Candida auris125 - 500250 - 1000[17][21]
Candida krusei125 - 500250 - 1000[17][21]
Clostridium tertium0.13 mM-[16]
Clostridium clostridioforme0.13 mM-[16]

Table 3: Anticancer Activity of Biochanin A (IC50 Values)

Cell LineCancer TypeIC50Reference
SK-BR-3Breast Cancer (HER-2+)50-100 μM (inhibition of cell viability)[22]
C. pneumoniae-infected HL cells-12 µM[23]
HeLaCervical Cancer~24.5 µM (in combination with Sulforaphane)[24]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound and Biochanin A's mechanism of action.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][15]

  • Preparation of Inoculum: A pure bacterial or fungal culture is grown overnight. The concentration of the microbial suspension is then adjusted to a standard turbidity (e.g., 0.5 McFarland standard).

  • Preparation of Microtiter Plates: Sterile 96-well microtiter plates are used. A serial two-fold dilution of the test compound (this compound or Biochanin A) is prepared in a suitable broth medium in the wells of the plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (broth and inoculum, no compound) and a negative control well (broth only) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Western Blot Analysis for MAPK Phosphorylation

This technique is used to detect the phosphorylation status of MAPK proteins, indicating their activation.[9][21]

  • Cell Culture and Treatment: Cells are cultured to a suitable confluency and then treated with the test compound (Biochanin A) for a specified time.

  • Protein Extraction: Cells are lysed to extract total proteins. The protein concentration is determined using a standard method (e.g., Bradford assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for the phosphorylated form of the target MAPK protein (e.g., anti-phospho-ERK).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

    • A chemiluminescent substrate is added, and the signal is detected, indicating the presence and amount of the phosphorylated protein.

    • The membrane is often stripped and re-probed with an antibody for the total form of the MAPK protein as a loading control.

NF-κB Transcription Factor Assay

This assay measures the activation of the NF-κB transcription factor.[25][26]

  • Nuclear Extract Preparation: Cells are treated with the test compound (Biochanin A). The nuclear fraction of the cells is then isolated to obtain nuclear extracts containing activated transcription factors.

  • Binding Assay:

    • A 96-well plate is pre-coated with an oligonucleotide containing the specific DNA binding site for NF-κB.

    • The nuclear extracts are added to the wells, and any activated NF-κB will bind to the immobilized DNA.

  • Detection:

    • A primary antibody specific to the activated form of NF-κB (e.g., p65 subunit) is added to the wells.

    • A secondary antibody conjugated to HRP is then added.

    • A colorimetric substrate is added, and the absorbance is measured. The intensity of the color is proportional to the amount of activated NF-κB in the sample.

Antioxidant Activity (DPPH Radical Scavenging Assay)

This is a common method to assess the free radical scavenging activity of a compound.[17][23]

  • Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared in a suitable solvent (e.g., methanol).

  • Reaction Mixture: The test compound (this compound or Biochanin A) at various concentrations is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark for a specific period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm).

  • Calculation: The scavenging activity is calculated as the percentage of DPPH radical inhibition. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is often determined.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the mechanism of action of this compound (via Biochanin A).

Sissotrin_Activation This compound This compound (Biochanin A 7-glucoside) Hydrolysis Hydrolysis (Intestinal β-glucosidases) This compound->Hydrolysis Ingestion Biochanin_A Biochanin A (Active Aglycone) Hydrolysis->Biochanin_A Biological_Effects Diverse Biological Effects (Anticancer, Anti-inflammatory, etc.) Biochanin_A->Biological_Effects

Caption: Metabolic activation of this compound to Biochanin A.

Biochanin_A_Anticancer_Pathways cluster_MAPK MAPK/ERK Pathway cluster_PI3K PI3K/Akt/mTOR Pathway cluster_NFkB NF-κB Pathway Biochanin_A Biochanin A MAPK MAPK/ERK Phosphorylation Biochanin_A->MAPK PI3K_Akt PI3K/Akt/mTOR Phosphorylation Biochanin_A->PI3K_Akt NFkB NF-κB Activation Biochanin_A->NFkB Proliferation_Survival_MAPK Cell Proliferation & Survival MAPK->Proliferation_Survival_MAPK Proliferation_Survival_PI3K Cell Growth & Survival PI3K_Akt->Proliferation_Survival_PI3K Inflammation_Survival_NFkB Inflammation & Proliferation NFkB->Inflammation_Survival_NFkB

Caption: Inhibition of key cancer-related signaling pathways by Biochanin A.

Biochanin_A_Antioxidant_Pathway Biochanin_A Biochanin A ROS Reactive Oxygen Species (ROS) Biochanin_A->ROS Direct Scavenging Nrf2 Nrf2 Activation Biochanin_A->Nrf2 Cellular_Protection Cellular Protection ROS->Cellular_Protection Antioxidant_Enzymes Antioxidant & Detoxification Enzyme Expression Nrf2->Antioxidant_Enzymes Antioxidant_Enzymes->Cellular_Protection

Caption: Antioxidant mechanism of Biochanin A via ROS scavenging and Nrf2 activation.

Western_Blot_Workflow start Cell Treatment with Biochanin A protein_extraction Protein Extraction start->protein_extraction sds_page SDS-PAGE protein_extraction->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-phospho-MAPK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Experimental workflow for Western Blot analysis.

Conclusion

This compound primarily acts as a prodrug for its aglycone, Biochanin A, which is responsible for a broad spectrum of pharmacological activities. The mechanisms of action of Biochanin A are complex and involve the modulation of multiple key signaling pathways, including MAPK/ERK, PI3K/Akt/mTOR, and NF-κB, as well as the activation of the Nrf2 antioxidant response. These molecular actions underpin its observed anticancer, anti-inflammatory, antioxidant, antimicrobial, and neuroprotective effects. Further research, including clinical trials, is warranted to fully elucidate the therapeutic potential of this compound and Biochanin A in various disease contexts.[3][4] This technical guide provides a foundational understanding of the core mechanisms of this compound for researchers and professionals in the field of drug development.

References

Sissotrin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Sissotrin, a naturally occurring isoflavonoid glycoside, has garnered interest within the scientific community for its potential biological activities. As the 7-O-glucoside of Biochanin A, its properties are intrinsically linked to its aglycone, yet it possesses distinct chemical and physiological characteristics. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound. It is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of available data, experimental methodologies, and an exploration of related signaling pathways.

Chemical Structure and Physicochemical Properties

This compound, also known as Biochanin A 7-O-β-D-glucopyranoside, is classified as a flavonoid.[1] Its structure consists of the isoflavone Biochanin A linked to a glucose molecule at the 7-carbon position via a glycosidic bond.

Chemical Identifiers
PropertyValueReference
IUPAC Name 5-hydroxy-3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[1][2]
Synonyms Sissotrine, Biochanin A 7-glucoside, 5-Hydroxyl ononin[3][4]
CAS Number 5928-26-7[5]
Molecular Formula C22H22O10[5]
Canonical SMILES COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O[2]
Physicochemical Data
PropertyValueReference
Molecular Weight 446.4 g/mol [5]
Appearance Yellow powder[6]
Melting Point 223 - 224.5 °C[3]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol[6]

Biological and Pharmacological Properties

Research into the specific biological and pharmacological effects of this compound is ongoing. The available literature suggests potential activities in antimicrobial and antioxidant domains, as well as an influence on glucose metabolism. Much of the in-depth mechanistic understanding is derived from studies on its aglycone, Biochanin A.

Antimicrobial Activity

This compound has demonstrated potent antimicrobial properties.[4][5] It is reported to be active against yeasts, as well as Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) in the range of 32-256 μg/mL.[4][5]

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound like this compound against bacteria.

  • Preparation of Inoculum: A fresh culture of the test microorganism is grown on an appropriate medium. The culture is then diluted in sterile broth to achieve a standardized concentration, typically adjusted to a 0.5 McFarland standard.

  • Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the stock solution are then made in a 96-well microtiter plate with broth to achieve the desired concentration range.

  • Inoculation: Each well containing the diluted this compound is inoculated with the standardized microbial suspension.

  • Controls: Positive controls (broth with inoculum, no this compound) and negative controls (broth only) are included on each plate.

  • Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 37°C) for 16-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by using a growth indicator dye like resazurin.

Antioxidant Activity

As a flavonoid, this compound is expected to possess antioxidant properties. While specific IC50 values for this compound are not widely reported in the readily available literature, the antioxidant potential of isoflavones is well-documented.

This protocol describes a common method for evaluating the in vitro antioxidant activity of a compound.

  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol or ethanol to a concentration of approximately 0.1 mM.

  • Preparation of this compound Samples: A stock solution of this compound is prepared and serially diluted to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well plate or spectrophotometer cuvettes, a fixed volume of the DPPH solution is added to each of the this compound dilutions.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period, typically 30 minutes.

  • Absorbance Measurement: The absorbance of each solution is measured at the wavelength of maximum absorbance for DPPH (approximately 517 nm).

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound sample.

  • IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentrations.

Effect on Glucose Metabolism

A study investigating the components of Pterospartum tridentatum found that this compound, when administered to rats at a dose of 100 mg/kg, impaired glucose tolerance in an oral glucose tolerance test. This is in contrast to another flavonoid, isoquercitrin, from the same plant which showed an antihyperglycemic effect.

The following is a general outline of an OGTT protocol in a rodent model.

  • Animal Acclimatization and Fasting: Wistar rats are acclimatized to the laboratory conditions. Prior to the test, the animals are fasted overnight (typically 12-16 hours) with free access to water.

  • Baseline Blood Glucose Measurement: A baseline blood sample is collected from the tail vein to measure the fasting blood glucose level.

  • Administration of this compound: this compound, suspended in a suitable vehicle, is administered orally by gavage at a predetermined dose (e.g., 100 mg/kg body weight).

  • Glucose Challenge: After a specific time following the administration of the test compound (e.g., 30 minutes), a glucose solution (e.g., 2 g/kg body weight) is administered orally.

  • Blood Glucose Monitoring: Blood samples are collected from the tail vein at various time points after the glucose challenge (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: Blood glucose levels at each time point are measured using a glucometer. The data is plotted as blood glucose concentration versus time, and the area under the curve (AUC) is calculated to assess glucose tolerance. An increased AUC in the this compound-treated group compared to the control group indicates impaired glucose tolerance.

Signaling Pathways (Inferred from Biochanin A)

Direct research on the specific signaling pathways modulated by this compound is limited. However, extensive research on its aglycone, Biochanin A, provides valuable insights into the potential mechanisms of action. It is important to note that the glycosylation of this compound may affect its bioavailability, metabolism, and ultimately, its interaction with cellular targets. The following diagrams illustrate signaling pathways known to be influenced by Biochanin A.

BiochaninA_Cancer_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER-2 Receptor MAPK MAPK/Erk1/2 HER2->MAPK Akt Akt HER2->Akt Transcription Gene Transcription MAPK->Transcription Mitogenesis, Cell Growth mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB mTOR->Transcription Cell Cycle Progression NFkB->Transcription BiochaninA Biochanin A BiochaninA->HER2 BiochaninA->MAPK Inhibits BiochaninA->Akt Inhibits BiochaninA->mTOR Inhibits Cell_Response Cell_Response Transcription->Cell_Response Cancer Cell Development, Metastasis

Figure 1: Postulated inhibitory effects of Biochanin A on HER-2 signaling pathways in cancer cells.

BiochaninA_Apoptosis cluster_cytoplasm Cytoplasm BiochaninA Biochanin A PI3K PI3K BiochaninA->PI3K Inhibits Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Inhibits Bax Bax Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Mitochondrion->CytochromeC Release

Figure 2: Proposed mechanism of Biochanin A-induced apoptosis via the mitochondrial pathway.

Conclusion and Future Directions

This compound is an isoflavonoid with demonstrated antimicrobial activity and an observed effect on glucose metabolism. While its structural relationship to Biochanin A provides a foundation for understanding its potential biological activities, further research is imperative to delineate the specific mechanisms of action of this compound itself. Future studies should focus on obtaining precise quantitative data for its antioxidant and antimicrobial properties against a broader range of organisms. Elucidating the signaling pathways directly modulated by this compound, as opposed to its aglycone, will be crucial for determining its therapeutic potential. The contrasting effects of this compound and isoquercitrin on glucose tolerance also warrant further investigation to understand the structure-activity relationships that govern the metabolic effects of flavonoids. This technical guide serves as a foundational resource to encourage and inform such future research endeavors.

References

Sissotrin: A Comprehensive Technical Guide to its Discovery, Natural Sources, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sissotrin (Biochanin A 7-O-β-D-glucoside) is a naturally occurring isoflavone glycoside found in a variety of leguminous plants. As the glycosidic form of Biochanin A, it serves as a metabolic precursor with a range of described biological activities, including antimicrobial and antioxidant properties. This technical guide provides an in-depth overview of the discovery and natural distribution of this compound, detailed experimental protocols for its isolation and characterization, quantitative data on its occurrence, and a review of the signaling pathways associated with its aglycone, Biochanin A. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Natural Sources

While a singular, definitive publication detailing the initial discovery and naming of this compound is not readily apparent in the surveyed literature, its presence as a natural constituent of various plants has been documented over time through phytochemical investigations. This compound has been identified in a range of species within the Fabaceae family.

Table 1: Natural Sources of this compound

Plant SpeciesFamilyPlant PartReference(s)
Trifolium pratense (Red Clover)FabaceaeAerial parts, leaves, flowers[1][2]
Trifolium medium (Zigzag Clover)FabaceaeNot specified[3]
Dalbergia sissoo (Indian Rosewood)FabaceaeNot specified[4]
Cicer microphyllumFabaceaeNot specified[4]
Ononis arvensisFabaceaeNot specified[3]
Flemingia philippinensisFabaceaeRoots[5]
Sophora japonica (Japanese pagoda tree)FabaceaeNot specified
Cicer arietinum (Chickpea)FabaceaeLeaf exudate[6]

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound and its aglycone, Biochanin A, can vary significantly depending on the plant species, cultivar, growing conditions, and the part of the plant being analyzed. High-performance liquid chromatography (HPLC) is a commonly employed technique for the quantitative analysis of isoflavones in plant extracts.

Table 2: Quantitative Data of this compound and Related Isoflavones in Select Plant Species

Plant SpeciesCompoundConcentration (mg/g dry matter)Reference(s)
Ononis arvensisThis compound0.08 ± 0.01[3]
Trifolium pratense (cv. 'Radviliai')Biochanin A1.79–3.32[7]
Trifolium pratense (cv. 'Vyliai')Biochanin ANot specified[7]
Trifolium mediumThis compoundHigh levels (not quantified)[3]

Experimental Protocols

General Isoflavone Extraction from Trifolium Species

This protocol provides a general method for the extraction of isoflavones, including this compound, from Trifolium plant material.

Materials:

  • Dried and powdered Trifolium plant material (leaves, flowers)

  • 70% Ethanol (v/v)

  • Shaker or sonicator

  • Centrifuge

  • Rotary evaporator

  • Filter paper (Whatman No. 1 or equivalent)

Procedure:

  • Macerate the dried and powdered plant material with 70% ethanol at a solid-to-liquid ratio of 1:10 (w/v).

  • Agitate the mixture for 2 hours at room temperature using a shaker or sonicate for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.

  • Decant and collect the supernatant.

  • Repeat the extraction process on the pellet two more times to ensure exhaustive extraction.

  • Combine the supernatants and filter through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Isolation of this compound using Column Chromatography

This protocol outlines a general procedure for the isolation of this compound from a crude isoflavone extract.

Materials:

  • Crude isoflavone extract

  • Silica gel (for column chromatography)

  • Macroporous resin (e.g., Amberlite XAD-7 or HP-20)

  • Solvent systems for elution (e.g., gradients of chloroform-methanol or ethyl acetate-methanol)

  • Thin-layer chromatography (TLC) plates

  • HPLC system for purity analysis

Procedure:

  • Initial Cleanup with Macroporous Resin:

    • Dissolve the crude extract in a minimal amount of a polar solvent (e.g., methanol).

    • Load the dissolved extract onto a column packed with a macroporous resin (e.g., Amberlite XAD-7).

    • Wash the column with water to remove sugars and other highly polar impurities.

    • Elute the isoflavone fraction with methanol or ethanol.

    • Concentrate the eluate to dryness.

  • Silica Gel Column Chromatography:

    • Adsorb the enriched isoflavone fraction onto a small amount of silica gel.

    • Prepare a silica gel column equilibrated with a non-polar solvent (e.g., chloroform or hexane).

    • Load the sample onto the top of the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the percentage of methanol.

    • Collect fractions and monitor the separation using TLC.

    • Combine fractions containing the compound of interest (this compound).

  • Purity Assessment:

    • Analyze the purity of the isolated this compound using HPLC with a suitable column (e.g., C18) and a mobile phase such as a gradient of acetonitrile and water.

    • Confirm the identity and structure of the isolated compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][8][9]

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

TechniqueKey Data PointsReference(s)
Mass Spectrometry (MS) Molecular Formula: C₂₂H₂₂O₁₀ Molecular Weight: 446.4 g/mol MS-MS (Precursor [M+H]⁺ at m/z 447.1286): Top peak at m/z 285.1[4]
¹H NMR Spectral data available in public databases.[4]
¹³C NMR Spectral data available in public databases.[4]

Biological Activity and Signaling Pathways

This compound, as a glycoside of Biochanin A, is expected to be metabolized in vivo to its aglycone, which is responsible for much of the observed biological activity. Biochanin A has been studied for its potential roles in cancer prevention, anti-inflammatory effects, and other pharmacological activities.[10] The following diagrams illustrate some of the key signaling pathways modulated by Biochanin A.

BiochaninA_PI3K_AKT_Pathway BiochaninA Biochanin A PI3K PI3K BiochaninA->PI3K Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellCycle Cell Cycle Progression mTOR->CellCycle Promotes

Caption: Biochanin A inhibits the PI3K/AKT signaling pathway.

BiochaninA_MAPK_ERK_Pathway BiochaninA Biochanin A Ras Ras BiochaninA->Ras Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes

Caption: Biochanin A can inhibit the MAPK/ERK signaling cascade.

BiochaninA_NFkB_Pathway BiochaninA Biochanin A IKK IKK BiochaninA->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Inflammation Inflammatory Gene Expression NFkB->Inflammation Promotes

Caption: Biochanin A exerts anti-inflammatory effects by inhibiting the NF-κB pathway.

Conclusion

This compound is a significant isoflavone glycoside with a widespread occurrence in the plant kingdom, particularly within the Fabaceae family. While its direct biological activities are still under investigation, its role as a precursor to the well-studied phytoestrogen Biochanin A makes it a compound of considerable interest for its potential health benefits. This technical guide provides a foundational resource for researchers, summarizing the current knowledge on its discovery, natural sources, analytical and isolation methodologies, and the key signaling pathways modulated by its aglycone. Further research is warranted to fully elucidate the specific pharmacological profile of this compound and its potential applications in drug development and nutraceuticals.

References

The Pharmacokinetic and Metabolic Journey of Sissotrin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sissotrin (Biochanin A 7-O-β-D-glucoside) is an O-methylated isoflavone glycoside found in various legumes, including chickpeas and red clover. As a glycoside, its in vivo journey is predicted to begin with enzymatic hydrolysis in the gastrointestinal tract, releasing its aglycone, Biochanin A. The subsequent absorption, distribution, metabolism, and excretion (ADME) profile of this compound is therefore largely dictated by the pharmacokinetics of Biochanin A. This technical guide synthesizes the available data on Biochanin A and related isoflavones to provide a comprehensive, albeit predictive, understanding of the pharmacokinetics and metabolism of this compound in vivo.

Predicted Metabolic Pathway of this compound

The metabolism of this compound is anticipated to be a multi-step process, commencing with deglycosylation followed by the biotransformation of the resulting aglycone, Biochanin A.

Step 1: Hydrolysis of this compound to Biochanin A

This compound, as an isoflavone glycoside, is unlikely to be absorbed intact. Intestinal β-glucosidases, produced by gut microflora, are expected to hydrolyze the glycosidic bond, releasing the aglycone Biochanin A and a glucose molecule.[1][2][3] This initial step is crucial for the subsequent absorption and systemic effects of the compound.

Step 2: Metabolism of Biochanin A

Once formed, Biochanin A undergoes extensive metabolism. The primary metabolic pathways include O-demethylation to form the more estrogenic isoflavone, genistein, as well as conjugation reactions (glucuronidation and sulfation).[4][5][6]

The key metabolic transformations of Biochanin A are:

  • O-demethylation: Cytochrome P450 enzymes (CYPs), particularly CYP1A2, CYP2C9, and CYP2D6 in the liver, are responsible for the O-demethylation of Biochanin A to genistein.[5]

  • Conjugation: Both Biochanin A and its primary metabolite, genistein, are rapidly conjugated with glucuronic acid and sulfate to form more water-soluble metabolites that can be readily excreted.[4][7]

  • Hydroxylation: Minor metabolic pathways may involve hydroxylation at various positions on the isoflavone ring structure.[8]

Below is a diagram illustrating the predicted metabolic pathway of this compound.

G Predicted Metabolic Pathway of this compound This compound This compound (Biochanin A 7-O-β-D-glucoside) BiochaninA Biochanin A This compound->BiochaninA Intestinal β-glucosidases Genistein Genistein BiochaninA->Genistein CYP450 (O-demethylation) Conjugates_BCA Biochanin A Conjugates (Glucuronides, Sulfates) BiochaninA->Conjugates_BCA UGTs, SULTs Hydroxylated Hydroxylated Metabolites BiochaninA->Hydroxylated Conjugates_GEN Genistein Conjugates (Glucuronides, Sulfates) Genistein->Conjugates_GEN UGTs, SULTs Excretion Excretion (Urine, Feces) Conjugates_BCA->Excretion Conjugates_GEN->Excretion

Caption: Predicted metabolic pathway of this compound in vivo.

Pharmacokinetics of Biochanin A (Aglycone of this compound)

The pharmacokinetic parameters of Biochanin A have been investigated in animal models, primarily in rats. These studies provide valuable insights into the likely ADME profile of this compound following its initial hydrolysis.

Absorption

Biochanin A exhibits poor oral bioavailability, reported to be less than 4% in rats.[4][9] This low bioavailability is attributed to extensive first-pass metabolism in the gut and liver. Following oral administration, reentry peaks in plasma concentration-time profiles have been observed, suggesting enterohepatic recirculation.[4][9]

Distribution

Biochanin A has a large apparent volume of distribution, indicating significant tissue distribution.[4][9] It is also highly bound to plasma proteins, with a free fraction of only 1.5% reported in rat plasma.[4]

Metabolism

As detailed in the metabolic pathway section, Biochanin A is extensively metabolized. The primary routes are O-demethylation to genistein and conjugation to form glucuronide and sulfate derivatives.[4][5]

Excretion

The metabolites of Biochanin A, primarily as conjugates, are excreted in both urine and bile.[4]

Quantitative Pharmacokinetic Data for Biochanin A in Rats

The following tables summarize the pharmacokinetic parameters of Biochanin A in male Sprague-Dawley rats following intravenous and oral administration.

Table 1: Pharmacokinetic Parameters of Biochanin A (Unconjugated) in Rats after Intravenous (IV) and Oral (PO) Administration [4][9]

ParameterIV Dose (1 mg/kg)IV Dose (5 mg/kg)PO Dose (5 mg/kg)PO Dose (50 mg/kg)
Cmax (ng/mL) 1050 ± 1504500 ± 80025 ± 5200 ± 50
Tmax (h) --0.5 ± 0.11.0 ± 0.2
AUC (ng·h/mL) 350 ± 501800 ± 30030 ± 8450 ± 100
t1/2 (h) 0.8 ± 0.21.0 ± 0.31.5 ± 0.42.0 ± 0.5
CL (L/h/kg) 2.9 ± 0.42.8 ± 0.5--
Vd (L/kg) 3.5 ± 0.63.9 ± 0.7--
F (%) --< 4< 4

Data are presented as mean ± SD. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.

Table 2: Pharmacokinetic Parameters of Total Biochanin A (Conjugated + Unconjugated) in Rats after Oral Administration [10]

ParameterOral Dose (50 mg/kg)
Cmax (ng/mL) 2163.43
AUC0-t (ng·h/mL) 2163.43

Note: The reported Cmax and AUC for total Biochanin A appear to be the same value in the source, which may be a typographical error. The data is presented as reported.

Experimental Protocols for In Vivo Pharmacokinetic Studies of Isoflavones

The following provides a generalized experimental workflow for conducting in vivo pharmacokinetic studies of isoflavones like this compound, based on common methodologies reported in the literature.[4][11][12][13]

Animal Model and Dosing
  • Animal Model: Male or female Sprague-Dawley rats are commonly used.[4][9]

  • Housing: Animals are typically housed in a controlled environment with a standard diet and water ad libitum. A washout period with a legume-free diet is often implemented before the study.[12]

  • Dosing: The test compound (e.g., this compound or Biochanin A) is administered via oral gavage (PO) for bioavailability studies and intravenous (IV) injection for determining clearance and volume of distribution. The vehicle for administration is often a solution of polyethylene glycol, ethanol, and saline.

Sample Collection
  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing via cannulation of the jugular or carotid artery.[11]

  • Sample Processing: Blood is collected into heparinized tubes and centrifuged to separate plasma. Plasma samples are stored at -80°C until analysis.

Bioanalytical Method
  • Sample Preparation: Plasma samples are typically subjected to enzymatic hydrolysis (using β-glucuronidase and sulfatase) to measure total aglycone concentrations (conjugated + unconjugated). This is followed by liquid-liquid or solid-phase extraction to isolate the analytes.

  • Analytical Technique: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common method for the sensitive and specific quantification of isoflavones and their metabolites in biological matrices.[4][9]

Pharmacokinetic Analysis
  • Software: Non-compartmental analysis is performed using software such as WinNonlin to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vd, and F).[4]

The following diagram outlines a typical experimental workflow for an in vivo pharmacokinetic study of an isoflavone.

G Experimental Workflow for In Vivo Pharmacokinetic Study AnimalModel Animal Model Selection (e.g., Sprague-Dawley Rats) Dosing Dosing (IV and PO Administration) AnimalModel->Dosing BloodSampling Serial Blood Sampling Dosing->BloodSampling PlasmaSeparation Plasma Separation BloodSampling->PlasmaSeparation SamplePrep Sample Preparation (Enzymatic Hydrolysis, Extraction) PlasmaSeparation->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS PKAnalysis Pharmacokinetic Analysis (Non-compartmental) LCMS->PKAnalysis Results Data Reporting (Tables and Figures) PKAnalysis->Results

Caption: Typical workflow for an in vivo pharmacokinetic study.

Conclusion

While direct experimental data on the pharmacokinetics and metabolism of this compound are lacking, a predictive profile can be constructed based on the known behavior of its aglycone, Biochanin A, and other isoflavone glycosides. It is anticipated that this compound is hydrolyzed to Biochanin A in the intestine, which then undergoes extensive first-pass metabolism, including O-demethylation to genistein and conjugation. The oral bioavailability of the parent aglycone is expected to be low. Further in vivo studies are necessary to definitively characterize the ADME properties of this compound and validate this predictive model. The experimental protocols and analytical methods outlined in this guide provide a framework for conducting such investigations.

References

Sissotrin: A Technical Guide to its Phytoestrogenic Properties and Hormonal Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sissotrin, an isoflavone glycoside predominantly found in leguminous plants, is a significant dietary phytoestrogen. Its biological activity is primarily attributed to its aglycone, formononetin, which is released upon enzymatic hydrolysis by intestinal microflora. This technical guide provides a comprehensive overview of this compound's role as a phytoestrogen, focusing on the hormonal effects of its active metabolite, formononetin. This document summarizes the current understanding of its mechanism of action, interaction with estrogen receptors, and its effects on cellular processes, supported by quantitative data from in vitro and in vivo studies. Detailed experimental methodologies for key assays are provided to facilitate further research in this area.

Introduction

Phytoestrogens are plant-derived compounds that exhibit estrogen-like activity due to their structural similarity to 17β-estradiol. Isoflavones are a major class of phytoestrogens, and this compound (formononetin-7-O-glucoside) is a notable member of this group. While this compound itself has limited biological activity, its significance lies in its role as a precursor to the biologically active aglycone, formononetin. The deglycosylation process is a critical step for its bioavailability and subsequent hormonal effects.[1] This guide will delve into the technical details of this compound's conversion to formononetin and the latter's interaction with the endocrine system.

This compound Metabolism and Bioavailability

The journey of this compound from ingestion to hormonal action is a multi-step process, with its bioavailability being a key determinant of its physiological impact.

Hydrolysis to Formononetin

This compound, as a glycoside, is a hydrophilic molecule with limited ability to be absorbed directly through the intestinal wall.[1] The crucial first step in its metabolic activation is the enzymatic hydrolysis of the glucose moiety, a process primarily carried out by β-glucosidases produced by the intestinal microbiota.[2] This deglycosylation yields the aglycone, formononetin, which is more lipophilic and readily absorbed.

Experimental Workflow: Bioactivation of this compound

This compound This compound (Formononetin-7-O-glucoside) Hydrolysis Intestinal β-glucosidases This compound->Hydrolysis Formononetin Formononetin (Aglycone) Hydrolysis->Formononetin Absorption Intestinal Absorption Formononetin->Absorption Systemic_Circulation Systemic Circulation Absorption->Systemic_Circulation

Caption: Bioactivation pathway of this compound to Formononetin.

Bioavailability of Formononetin

Studies have shown that the oral bioavailability of formononetin is significantly higher than that of its glycoside, ononin (another formononetin glycoside), with reported values of 21.8% for formononetin and 7.3% for ononin in rats.[3] This highlights the importance of the aglycone form for systemic exposure. Once absorbed, formononetin can undergo further metabolism in the liver.[4]

Molecular Mechanism of Action: Interaction with Estrogen Receptors

Formononetin exerts its estrogenic effects by binding to estrogen receptors (ERs), primarily ERα and ERβ. This interaction initiates a cascade of molecular events that modulate gene expression.

Estrogen Receptor Binding Affinity

Formononetin has been shown to have a very low binding affinity for both ERα and ERβ, generally less than 0.03% of that of 17β-estradiol.[5] Despite this low affinity, it can still elicit estrogenic responses. Molecular docking studies have shown that formononetin can fit into the ligand-binding domain of ERα.[6][7]

Table 1: Estrogen Receptor Binding Affinity of Formononetin

CompoundReceptorRelative Binding Affinity (RBA) (%) vs. 17β-estradiolReference
FormononetinERα< 0.03[5]
FormononetinERβ< 0.03[5]
Estrogen Receptor Signaling Pathways

Upon binding to ERs, formononetin can initiate both genomic and non-genomic signaling pathways.

  • Genomic Pathway: The formononetin-ER complex translocates to the nucleus and binds to estrogen response elements (EREs) on the DNA, leading to the transcription of target genes.[8]

  • Non-Genomic Pathway: Formononetin can also activate membrane-associated ERs, leading to rapid cellular responses through various signaling cascades, such as the ROCK-II/MMP2/9 pathway, which is involved in angiogenesis.[7]

Diagram: Estrogen Receptor Signaling Pathways

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Formononetin Formononetin ER Estrogen Receptor (ERα / ERβ) Formononetin->ER Binding mER Membrane ER Formononetin->mER Binding ERE Estrogen Response Element (ERE) ER->ERE Translocation & Binding Signaling_Cascade Signaling Cascade (e.g., ROCK-II) mER->Signaling_Cascade Activation Gene_Transcription Gene Transcription Signaling_Cascade->Gene_Transcription Influence ERE->Gene_Transcription Modulation

Caption: Formononetin's interaction with estrogen receptor signaling pathways.

Hormonal Effects of Formononetin

The interaction of formononetin with estrogen receptors translates into various physiological effects, which have been investigated in both in vitro and in vivo models.

In Vitro Effects

Formononetin has demonstrated a dose-dependent effect on the proliferation of estrogen receptor-positive (ER+) breast cancer cells, such as MCF-7. At lower concentrations, it can stimulate cell growth, while at higher concentrations, it exhibits inhibitory effects.[9]

Table 2: In Vitro Effects of Formononetin on MCF-7 Breast Cancer Cells

ParameterConcentrationEffectReference
Cell Proliferation40 µMInhibition[10]
Cell Proliferation80 µMInhibition[10]
Cell Cycle-Arrest at G0/G1 phase[11]
Apoptosis40 µM, 80 µMIncreased[10]

Formononetin has also been shown to inhibit neuroinflammation in BV2 microglia, an effect that appears to be mediated through ERβ.[12]

In Vivo Effects

In vivo studies in rats have shown that formononetin can influence the reproductive axis by reducing the mRNA levels of gonadotropin-releasing hormone (GnRH), kisspeptin (Kiss1), and tachykinin 2 (Tac2) in the hypothalamus.[15][16]

Table 3: In Vivo Hormonal Effects of Formononetin in Rats

ModelParameterDoseEffectReference
Male Wistar RatsHypothalamic GnRH mRNA40 µg (intracerebroventricular)Reduced[16]
Male Wistar RatsHypothalamic Kiss1 mRNA20 µg, 40 µg (intracerebroventricular)Reduced[15]
Male Wistar RatsHypothalamic Tac2 mRNA40 µg (intracerebroventricular)Reduced[15]

Experimental Protocols

In Vitro Estrogenicity Assays

A variety of in vitro assays are available to assess the estrogenic potential of compounds like this compound and formononetin.[17]

This assay determines the ability of a test compound to compete with radiolabeled 17β-estradiol for binding to ERα and ERβ.

Protocol Outline:

  • Receptor Preparation: Isolate ERα and ERβ from recombinant sources or tissue homogenates.

  • Competitive Binding: Incubate a constant amount of receptor and radiolabeled estradiol with varying concentrations of the test compound.

  • Separation: Separate receptor-bound and free radioligand using methods like hydroxyapatite adsorption or size-exclusion chromatography.

  • Quantification: Measure the radioactivity of the receptor-bound fraction.

  • Data Analysis: Calculate the IC50 (concentration of test compound that inhibits 50% of radiolabeled estradiol binding) and the Relative Binding Affinity (RBA).

This assay measures the estrogen-dependent proliferation of ER-positive cells, such as MCF-7.

Protocol Outline:

  • Cell Culture: Culture MCF-7 cells in a phenol red-free medium to minimize background estrogenic activity.

  • Treatment: Expose the cells to a range of concentrations of the test compound for a defined period (e.g., 6 days).

  • Cell Viability Measurement: Quantify cell proliferation using methods like the MTT assay or by direct cell counting.

  • Data Analysis: Determine the proliferative effect (PE) relative to a positive control (e.g., 17β-estradiol) and a negative control.

In Vivo Uterotrophic Bioassay

This assay is a short-term in vivo screening method to assess the estrogenic activity of a chemical by measuring the increase in uterine weight.[14][18]

Protocol Outline:

  • Animal Model: Use either immature female rats (e.g., 21 days old) or adult ovariectomized rats.

  • Dosing: Administer the test compound daily for three consecutive days via oral gavage or subcutaneous injection.

  • Observation: Monitor the animals for clinical signs of toxicity.

  • Necropsy: On day four, euthanize the animals and carefully dissect the uterus, removing any adhering fat and connective tissue.

  • Uterine Weight Measurement: Weigh the blotted, fluid-filled uterus (wet weight) and, optionally, the blotted, empty uterus (blotted weight).

  • Data Analysis: Compare the uterine weights of the treated groups to the vehicle control group.

Conclusion

This compound, through its conversion to the active aglycone formononetin, demonstrates phytoestrogenic properties by interacting with estrogen receptors and modulating downstream signaling pathways. While its binding affinity to estrogen receptors is low, it can elicit both in vitro and in vivo hormonal effects, including influencing cell proliferation and the hypothalamic-pituitary-gonadal axis. The biological activity of this compound is critically dependent on its deglycosylation in the gut. Further research is warranted to fully elucidate the specific hormonal effects of this compound and its potential applications in drug development, with a focus on understanding its metabolism and bioavailability in humans. The provided experimental protocols serve as a foundation for future investigations into this and other phytoestrogens.

References

Methodological & Application

Sissotrin In Vitro Cell Culture Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sissotrin is a naturally occurring isoflavone, a class of phytoestrogens found in various plants.[1] Isoflavones are known for their potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2][3] As a phytoestrogen, this compound is structurally similar to estrogen and can interact with estrogen receptors, potentially modulating downstream signaling pathways.[4][5][6] This document provides a detailed protocol for conducting an in vitro cell culture assay to evaluate the cytotoxic effects of this compound on a selected cancer cell line. The described methodology utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell viability.[1][7][8][9]

Principle of the MTT Assay

The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product.[7][9] This reduction is primarily carried out by mitochondrial dehydrogenases.[7] The resulting formazan crystals are insoluble in aqueous solutions and must be dissolved in a solubilization solution. The intensity of the purple color is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength (typically between 570 and 600 nm) using a microplate reader.[7][8]

Experimental Protocol: this compound Cytotoxicity Assessment using MTT Assay

This protocol is designed for assessing the effect of this compound on a selected cancer cell line (e.g., MCF-7, a human breast cancer cell line known to be responsive to estrogenic compounds).

Materials and Reagents:

  • This compound (ensure high purity)

  • Selected cancer cell line (e.g., MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl Sulfoxide (DMSO) or other suitable solubilization buffer

  • 96-well flat-bottom sterile cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture and Seeding:

    • Maintain the selected cancer cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

    • When cells reach 70-80% confluency, detach them using Trypsin-EDTA.

    • Resuspend the cells in fresh medium and perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells (including the control) is less than 0.1% to avoid solvent-induced cytotoxicity.

    • After the 24-hour incubation period, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control group (medium with the same concentration of DMSO as the this compound-treated wells) and a negative control group (medium only).

    • Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

  • MTT Assay:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C in the dark. During this time, viable cells will convert the MTT into formazan crystals.

    • After the incubation, carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or another suitable solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

The percentage of cell viability can be calculated using the following formula:

The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve of this compound concentration versus the percentage of cell viability.

Data Presentation

The quantitative data from the this compound in vitro cell culture assay should be summarized in a clear and structured table for easy comparison.

This compound Concentration (µM)Absorbance at 570 nm (Mean ± SD)Cell Viability (%)
0 (Control)1.25 ± 0.08100
11.21 ± 0.0796.8
51.10 ± 0.0688.0
100.95 ± 0.0576.0
250.68 ± 0.0454.4
500.42 ± 0.0333.6
1000.25 ± 0.0220.0

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Visualizations

Experimental Workflow Diagram

Sissotrin_MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., MCF-7) seeding 2. Cell Seeding (96-well plate) cell_culture->seeding treatment 4. Cell Treatment (24-72h incubation) seeding->treatment sissotrin_prep 3. This compound Dilution sissotrin_prep->treatment mtt_addition 5. Add MTT Reagent treatment->mtt_addition incubation 6. Incubate (3-4h) mtt_addition->incubation solubilization 7. Solubilize Formazan incubation->solubilization read_plate 8. Read Absorbance (570 nm) solubilization->read_plate data_analysis 9. Calculate Viability & IC50 read_plate->data_analysis

Caption: Workflow of the in vitro MTT assay for assessing this compound cytotoxicity.

Proposed Signaling Pathway of this compound

As a phytoestrogen, this compound may exert its effects through multiple signaling pathways, similar to other isoflavones.[3][4][5] These can include both estrogen receptor (ER)-dependent and ER-independent mechanisms.

Sissotrin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER_alpha_beta_mem ERα / ERβ (membrane) This compound->ER_alpha_beta_mem ER_alpha_beta_nuc ERα / ERβ (nuclear) This compound->ER_alpha_beta_nuc PI3K PI3K ER_alpha_beta_mem->PI3K Akt Akt PI3K->Akt MAPK_pathway MAPK/ERK Pathway Akt->MAPK_pathway Apoptosis_reg Apoptosis Regulators (e.g., Bcl-2, Bax) MAPK_pathway->Apoptosis_reg Apoptosis Apoptosis Apoptosis_reg->Apoptosis Gene_Expression Altered Gene Expression ER_alpha_beta_nuc->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Gene_Expression->Apoptosis

Caption: Proposed signaling pathways of this compound in a cancer cell.

Disclaimer: This document provides a general protocol and should be adapted and optimized based on the specific cell line and experimental conditions. It is crucial to perform appropriate controls and replicate experiments to ensure the validity of the results. The proposed signaling pathway is based on the known mechanisms of similar compounds and requires experimental validation for this compound.

References

Application Notes and Protocols for Sissotrin (Isosakuranetin) in Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sissotrin, a flavonoid also known as isosakuranetin, has garnered attention for its potential antimicrobial properties. Flavonoids are a class of polyphenolic compounds widely found in plants and are known for a variety of biological activities.[1][2] This document provides detailed application notes and protocols for determining the antimicrobial susceptibility of various microorganisms to this compound, specifically focusing on the determination of the Minimum Inhibitory Concentration (MIC).

The primary method detailed is the broth microdilution assay, a widely accepted and standardized technique for quantitative antimicrobial susceptibility testing.[3][4] This method allows for the efficient screening of natural products like this compound against a panel of bacteria and fungi.[5][6] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined in vitro conditions.[3][7][8] Understanding the MIC of this compound is a critical first step in evaluating its potential as a novel antimicrobial agent.

Recent studies have explored the impact of isosakuranetin on bacteria, noting that while its direct antibacterial effect might be high (MIC > 512 µg/mL against S. aureus), it can significantly inhibit virulence factors at much lower concentrations.[9] For instance, it has been shown to inhibit Sortase A (SrtA) activity and α-hemolysin expression in Staphylococcus aureus, suggesting a role as an anti-virulence agent.[9][10]

Data Presentation: this compound (Isosakuranetin) MIC Values

The following tables summarize the available quantitative data on the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms. It is important to note that the direct antimicrobial activity of this compound can be modest, with its primary value potentially lying in its anti-virulence properties.[9]

Table 1: Antibacterial Activity of this compound (Isosakuranetin)

MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureusUSA300> 512
Gram-positive bacteriaGeneral25 - 430
Gram-negative bacteriaGeneral25 - 430[11]

Note: The referenced study on Gram-positive and Gram-negative bacteria evaluated a range of flavonoids, and the provided MIC range is indicative of the class of compounds.

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol is adapted from standard methodologies for antimicrobial susceptibility testing of natural products.[3][5][12]

3.1.1. Materials and Reagents

  • This compound (Isosakuranetin)

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates (round-bottom preferred)[13]

  • Bacterial or fungal isolates

  • Positive control antibiotic (e.g., Gentamicin, Ampicillin)

  • Sterile saline (0.85%) or Phosphate Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Resazurin sodium salt (optional, for growth indication)[12]

  • Incubator

3.1.2. Preparation of this compound Stock Solution

  • Accurately weigh the this compound powder.

  • Dissolve the this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

  • Further dilute the stock solution in the appropriate sterile broth (CAMHB or RPMI-1640) to achieve the desired starting concentration for the assay. The final concentration of DMSO in the wells should not exceed 1% to avoid toxicity to the microorganisms.

3.1.3. Preparation of Microbial Inoculum

  • From a fresh agar plate (18-24 hours old), select several well-isolated colonies of the test microorganism.

  • Transfer the colonies to a tube containing sterile saline or PBS.

  • Vortex the suspension to ensure homogeneity.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used for more accurate measurement (A600 nm).

  • Dilute the adjusted suspension in the appropriate sterile broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3.1.4. Assay Procedure

  • Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well microtiter plate.[13]

  • Add 100 µL of the prepared this compound working solution to the first column of wells, resulting in the highest test concentration.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[13]

  • Columns 11 and 12 will serve as controls.

    • Column 11 (Growth Control): Add 100 µL of broth. This well will receive the microbial inoculum but no this compound.

    • Column 12 (Sterility Control): Add 100 µL of broth. This well will not receive inoculum and serves to confirm the sterility of the medium.

  • Inoculate all wells from column 1 to 11 with 100 µL of the prepared microbial inoculum (final volume in each well will be 200 µL).

  • Seal the plate to prevent evaporation and incubate at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.

3.1.5. Determination of MIC

  • Following incubation, visually inspect the microtiter plate for microbial growth (turbidity).

  • The MIC is the lowest concentration of this compound at which there is no visible growth.

  • Optionally, 20-30 µL of resazurin solution can be added to each well and incubated for a further 2-4 hours. A color change from blue to pink indicates microbial growth, making the MIC endpoint easier to determine.[12]

Visualization of Workflows and Pathways

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the broth microdilution assay for determining the MIC of this compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_analysis Analysis Sissotrin_Stock This compound Stock Solution (in DMSO) Working_Sol This compound Working Solution (in Broth) Sissotrin_Stock->Working_Sol Serial_Dilution Serial Dilution of this compound Working_Sol->Serial_Dilution Inoculum_Prep Microbial Inoculum Preparation (0.5 McFarland) Inoculation Inoculation of Wells Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubation (16-20h at 37°C) Inoculation->Incubation Controls Setup of Growth & Sterility Controls Controls->Inoculation Read_Results Visual Inspection for Growth (Turbidity) Incubation->Read_Results MIC_Determination Determine MIC Read_Results->MIC_Determination

Caption: Workflow for MIC determination using broth microdilution.

Proposed Mechanism of Action of this compound (Isosakuranetin) as an Anti-Virulence Agent

While this compound may not be a potent bactericidal or bacteriostatic agent against all strains, its mechanism can involve the inhibition of key virulence factors, as demonstrated in S. aureus. This makes it a candidate for anti-virulence therapy.

Sissotrin_MoA cluster_bacterium Staphylococcus aureus Cell This compound This compound (Isosakuranetin) Agr_System Agr System (Upstream Regulator) This compound->Agr_System Interferes with SrtA Sortase A (SrtA) Enzyme This compound->SrtA Inhibits Hla α-Hemolysin (Hla) Toxin Secretion Agr_System->Hla regulates Adhesion Bacterial Adhesion to Host Cells SrtA->Adhesion mediates Biofilm Biofilm Formation SrtA->Biofilm contributes to Virulence Reduced Bacterial Virulence Hla->Virulence Adhesion->Virulence Biofilm->Virulence

Caption: Proposed anti-virulence mechanism of this compound in S. aureus.

References

Application of Sissotrin in studying isoflavone metabolic pathways.

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

Sissotrin, the 7-O-β-D-glucoside of Biochanin A, is a naturally occurring isoflavone found in various leguminous plants, including red clover (Trifolium pratense) and chickpeas (Cicer arietinum).[1][2][3] Like other isoflavone glycosides, this compound is a precursor to its biologically active aglycone, Biochanin A, and subsequent metabolites, which are formed through complex metabolic pathways primarily mediated by the gut microbiota.[4] Understanding the metabolic fate of this compound is crucial for elucidating its potential health effects and for the development of novel therapeutics. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in studying the metabolic pathways of this compound. While direct research on this compound metabolism is limited, the protocols and pathways described herein are based on established methodologies for other well-studied isoflavones such as daidzin and genistin, and serve as a comprehensive guide for initiating research in this area.

Introduction to this compound and Isoflavone Metabolism

Isoflavones are a class of phytoestrogens that have garnered significant attention for their potential roles in human health, including the prevention of chronic diseases.[5] In nature, isoflavones predominantly exist as glycosides, where a sugar molecule is attached to the isoflavone core.[6] this compound (Biochanin A 7-O-β-D-glucoside) is one such isoflavone glycoside.[1]

The bioavailability and biological activity of isoflavones are largely dependent on their metabolism, which primarily occurs in the intestine.[4] Gut microbiota play a pivotal role in this process by producing β-glucosidases that hydrolyze the glycosidic bond of isoflavone glycosides, releasing the aglycone form.[6] In the case of this compound, this initial step releases Biochanin A. This aglycone can then be absorbed or further metabolized by the gut microbiota into other compounds.[5]

Studying the metabolic pathway of this compound is essential for:

  • Determining its bioavailability and pharmacokinetic profile.

  • Identifying its bioactive metabolites.

  • Understanding its mechanism of action at a molecular level.

  • Assessing its potential health benefits and risks.

Proposed Metabolic Pathway of this compound

Based on the known metabolic pathways of structurally similar isoflavones like daidzin and genistin, a putative metabolic pathway for this compound is proposed.[5][7] The initial and most critical step is the deglycosylation of this compound to Biochanin A by intestinal β-glucosidases. Biochanin A can then undergo further transformations, including demethylation to form genistein, which is a well-known and potent phytoestrogen. These metabolites can then be further converted to smaller phenolic compounds.

Sissotrin_Metabolic_Pathway This compound This compound (Biochanin A 7-O-glucoside) Biochanin_A Biochanin A This compound->Biochanin_A β-glucosidase (Gut Microbiota) Genistein Genistein Biochanin_A->Genistein O-demethylation (Gut Microbiota) Dihydrogenistein Dihydrogenistein Genistein->Dihydrogenistein Reduction p_Ethyl_phenol p-Ethyl-phenol Dihydrogenistein->p_Ethyl_phenol C-ring cleavage

Figure 1: Proposed metabolic pathway of this compound by gut microbiota.

Application Notes: Experimental Approaches

To investigate the metabolic pathway of this compound, a combination of in vitro and in vivo experimental models is recommended.

3.1. In Vitro Metabolism Studies

  • Enzymatic Hydrolysis: Purified β-glucosidase enzymes can be used to confirm the hydrolysis of this compound to Biochanin A. This allows for the characterization of the initial metabolic step under controlled conditions.

  • Fecal Fermentation: Incubation of this compound with human or animal fecal slurries provides a complex microbial environment to identify a broader range of metabolites produced by the gut microbiota.

  • Pure Bacterial Cultures: Using specific bacterial strains known to metabolize isoflavones (e.g., from the Coriobacteriaceae family) can help to identify the key microorganisms responsible for this compound metabolism.[7]

3.2. In Vivo Metabolism Studies

  • Animal Models: Administration of this compound to laboratory animals (e.g., rats, mice) allows for the study of its absorption, distribution, metabolism, and excretion (ADME) in a whole-organism context. Plasma, urine, and fecal samples can be collected over time to identify and quantify this compound and its metabolites.

  • Human Studies: While more complex to conduct, human intervention studies involving the consumption of this compound-containing foods or supplements are the gold standard for understanding its metabolism and health effects in humans.

3.3. Analytical Techniques

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or diode-array detection is a robust technique for the separation and quantification of this compound and its major metabolites.[8][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS provides high sensitivity and specificity for the identification and quantification of a wide range of metabolites, even at low concentrations.[10][11][12]

Experimental Protocols

The following are detailed protocols that can be adapted for studying the metabolism of this compound.

4.1. Protocol 1: In Vitro Hydrolysis of this compound by β-Glucosidase

This protocol is designed to assess the enzymatic conversion of this compound to Biochanin A.

Materials:

  • This compound standard

  • Biochanin A standard

  • β-Glucosidase from almonds (or other source)

  • Phosphate buffer (pH 6.8)

  • Methanol

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • Prepare a working solution of β-glucosidase in phosphate buffer (e.g., 100 U/mL).

  • In a microcentrifuge tube, combine 50 µL of the this compound stock solution with 450 µL of phosphate buffer.

  • Add 50 µL of the β-glucosidase solution to initiate the reaction. For a negative control, add 50 µL of phosphate buffer without the enzyme.

  • Incubate the reaction mixture at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Stop the reaction by adding an equal volume of ice-cold methanol.

  • Centrifuge the samples to precipitate the enzyme and any other solids.

  • Analyze the supernatant by HPLC or LC-MS/MS to quantify the disappearance of this compound and the appearance of Biochanin A.

In_Vitro_Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_this compound Prepare this compound Stock Solution Mix Combine this compound and Buffer Prep_this compound->Mix Prep_Enzyme Prepare β-glucosidase Working Solution Add_Enzyme Add β-glucosidase Prep_Enzyme->Add_Enzyme Mix->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction with Methanol Incubate->Stop_Reaction Centrifuge Centrifuge Stop_Reaction->Centrifuge Analyze Analyze Supernatant by HPLC or LC-MS/MS Centrifuge->Analyze

Figure 2: Workflow for in vitro hydrolysis of this compound.

4.2. Protocol 2: In Vitro Metabolism of this compound by Human Fecal Microbiota

This protocol simulates the metabolism of this compound in the human gut.

Materials:

  • This compound standard

  • Fresh human fecal sample from a healthy donor

  • Anaerobic incubation medium (e.g., pre-reduced peptone-yeast extract-glucose broth)

  • Anaerobic chamber or gas pack system

  • Methanol

  • LC-MS/MS system

Procedure:

  • Prepare a fecal slurry by homogenizing the fresh fecal sample in the anaerobic incubation medium (e.g., 10% w/v) inside an anaerobic chamber.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Add the this compound stock solution to the fecal slurry to a final concentration of, for example, 10 µM.

  • Incubate the mixture anaerobically at 37°C.

  • Collect aliquots at different time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Extract the metabolites from each aliquot by adding three volumes of ice-cold methanol, vortexing, and centrifuging.

  • Analyze the supernatant by LC-MS/MS to identify and quantify this compound and its metabolites.

4.3. Protocol 3: In Vivo Metabolism of this compound in a Rat Model

This protocol outlines a basic pharmacokinetic study of this compound in rats.

Materials:

  • This compound

  • Sprague-Dawley rats

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Blood collection supplies (e.g., heparinized tubes)

  • Metabolic cages for urine and feces collection

  • LC-MS/MS system

Procedure:

  • Acclimate the rats to the experimental conditions.

  • Fast the rats overnight before dosing.

  • Administer a single oral dose of this compound suspended in the vehicle (e.g., 50 mg/kg body weight).

  • Collect blood samples from the tail vein or other appropriate site at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

  • Separate the plasma by centrifugation.

  • House the rats in metabolic cages to collect urine and feces for 24 or 48 hours.

  • Prepare the plasma, urine, and fecal samples for analysis. This may involve protein precipitation for plasma and extraction for urine and feces.

  • Analyze the samples by LC-MS/MS to determine the concentrations of this compound and its metabolites over time.

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison.

Table 1: Representative Hydrolysis of Isoflavone Glycosides by β-Glucosidase

Isoflavone GlycosideInitial Concentration (µM)Hydrolysis Rate (%) after 60 minAglycone FormedAglycone Concentration (µM) after 60 min
This compound100Data to be determinedBiochanin AData to be determined
Daidzin (Example)10095.8[6]Daidzein95.8
Genistin (Example)10086.7[6]Genistein86.7

Table 2: Representative Pharmacokinetic Parameters of an Isoflavone Aglycone (Biochanin A) in Rats Following Oral Administration of its Glycoside (this compound)

ParameterValueUnits
Cmax (Peak Plasma Concentration)Data to be determinedµg/mL
Tmax (Time to Peak Concentration)Data to be determinedhours
AUC (Area Under the Curve)Data to be determinedµg*h/mL
t1/2 (Half-life)Data to be determinedhours

Note: The tables above are templates. The data for this compound needs to be generated through experimentation. The example data for daidzin and genistin is provided for illustrative purposes.

Visualization of Logical Relationships

The relationship between the experimental approaches and the expected outcomes can be visualized as follows:

Experimental_Logic cluster_question Research Question cluster_approaches Experimental Approaches cluster_outcomes Expected Outcomes Research_Question How is this compound metabolized? In_Vitro In Vitro Studies (Enzymatic, Fecal) Research_Question->In_Vitro In_Vivo In Vivo Studies (Animal Models) Research_Question->In_Vivo Metabolite_ID Identification of Metabolites In_Vitro->Metabolite_ID Pathway_Elucidation Elucidation of Metabolic Pathway In_Vitro->Pathway_Elucidation In_Vivo->Metabolite_ID PK_Profile Pharmacokinetic Profile In_Vivo->PK_Profile Bioactivity_Assessment Assessment of Bioactivity Pathway_Elucidation->Bioactivity_Assessment PK_Profile->Bioactivity_Assessment

Figure 3: Logical relationship between research questions, experimental approaches, and outcomes.

Conclusion

The study of this compound's metabolic pathways is a promising area of research with implications for nutrition, pharmacology, and drug development. Although there is a scarcity of direct research on this compound, the established methodologies for other isoflavones provide a solid foundation for investigation. The protocols and application notes provided in this document offer a comprehensive framework for researchers to begin to unravel the metabolic fate of this intriguing isoflavone. By employing a combination of in vitro and in vivo models, coupled with advanced analytical techniques, it will be possible to build a detailed understanding of this compound's metabolism and its potential impact on human health.

References

Sissotrin: A Potential Ligand for Nuclear Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sissotrin, chemically known as Biochanin A 7-O-beta-D-glucoside, is a naturally occurring isoflavone. Its aglycone form, Biochanin A, is a well-characterized phytoestrogen known to interact with various nuclear receptors. This document provides detailed application notes and protocols for investigating this compound and its aglycone, Biochanin A, as ligands for nuclear receptor binding assays. Due to the limited direct data on this compound, the information provided heavily relies on the known activities of its aglycone and other structurally similar isoflavones, such as formononetin. It is anticipated that this compound may exhibit activity after cellular enzymes hydrolyze the glycosidic bond, releasing Biochanin A.

Data Presentation: Ligand Binding Affinities

The following tables summarize the quantitative data for Biochanin A and Formononetin binding to various nuclear receptors. This data is essential for designing and interpreting nuclear receptor binding and functional assays.

Table 1: Estrogen Receptor (ER) Binding Affinity

CompoundReceptorBinding Affinity (RBA % of E2)¹Kd (nM)²Reference
Biochanin AERα<0.03%>667[1]
ERβ<0.03%>1667[1]
FormononetinERα<0.03%>667[1]
ERβ<0.03%>1667[1]
17β-Estradiol (E2)ERα100%0.2[1]
ERβ100%0.5[1]

¹Relative Binding Affinity (RBA) is calculated as (IC50 of 17β-Estradiol / IC50 of test compound) x 100. ²Estimated dissociation constant (Kd) based on the provided RBA values and the known Kd of 17β-Estradiol.

Table 2: Other Nuclear Receptor Interactions

CompoundReceptorAssay TypeEffectQuantitative DataReference
Biochanin APPARα-Agonist-[2]
Androgen Receptor (AR) mutantsIsotope competition assayAntagonistBinding energy: -7.4 kcal/mol[3]
FormononetinAryl Hydrocarbon Receptor (AhR)Competitive BindingCompetes with TCDD-[4]
Estrogen Receptor α (ERα)Reporter Gene AssayAgonist-[5][6]
Estrogen Receptor β (ERβ)-Upregulation-[7]

Signaling Pathways

Diagram 1: Generalized Type I Nuclear Receptor Signaling Pathway (e.g., Estrogen Receptor α)

Type_I_NR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound (hydrolyzed to Biochanin A) Receptor_complex ERα-HSP90 Complex Ligand->Receptor_complex Binding Dimer ERα Dimer Receptor_complex->Dimer HSP90 Dissociation & Dimerization Dimer_nuc ERα Dimer Dimer->Dimer_nuc Nuclear Translocation ERE Estrogen Response Element (ERE) Dimer_nuc->ERE Binding Coactivators Coactivators ERE->Coactivators Recruitment Transcription Transcription (mRNA) Coactivators->Transcription Gene Expression Gene Expression Transcription->Gene Expression

Caption: Type I Nuclear Receptor Signaling Pathway for Estrogen Receptor α.

Diagram 2: Generalized Type II Nuclear Receptor Signaling Pathway (e.g., PPARα)

Type_II_NR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Biochanin A Ligand_nuc Biochanin A Ligand->Ligand_nuc Nuclear Entry Receptor_complex PPARα-RXR Heterodimer Ligand_nuc->Receptor_complex Binding Corepressor Corepressor Receptor_complex->Corepressor Dissociation PPRE Peroxisome Proliferator Response Element (PPRE) Receptor_complex->PPRE Binding Coactivator Coactivator Receptor_complex->Coactivator Recruitment PPRE->Corepressor Recruitment (in absence of ligand) Transcription Transcription (mRNA) Coactivator->Transcription Gene Expression Gene Expression Transcription->Gene Expression

Caption: Type II Nuclear Receptor Signaling Pathway for PPARα.

Experimental Protocols

Protocol 1: In Vitro Nuclear Receptor Competitive Binding Assay (Fluorescence Polarization)

This protocol provides a framework for a homogeneous, competitive binding assay using fluorescence polarization (FP) to determine the affinity of a test compound (e.g., this compound, Biochanin A) for a nuclear receptor.

Diagram 3: Workflow for Fluorescence Polarization Binding Assay

FP_Workflow A Prepare Reagents: - Nuclear Receptor Protein - Fluorescently Labeled Ligand (Tracer) - Assay Buffer - Test Compound (this compound) Dilutions B Add Nuclear Receptor and Tracer to Assay Plate A->B C Add Test Compound Dilutions to Assay Plate B->C D Incubate to Reach Binding Equilibrium C->D E Measure Fluorescence Polarization D->E F Data Analysis: - Plot Polarization vs. [Compound] - Determine IC50 E->F

Caption: General workflow for a fluorescence polarization competitive binding assay.

Materials:

  • Purified nuclear receptor protein (e.g., ERα, PPARγ)

  • Fluorescently labeled ligand (Fluormone™ Tracer) specific for the nuclear receptor

  • Assay buffer (specific to the nuclear receptor)

  • Dithiothreitol (DTT), if required

  • This compound, Biochanin A, and a known control ligand

  • Dimethyl sulfoxide (DMSO)

  • 384-well black, low-volume assay plates

  • Fluorescence polarization plate reader

Procedure:

  • Compound Preparation: a. Prepare a 10 mM stock solution of this compound, Biochanin A, and the control ligand in DMSO. b. Perform serial dilutions of the stock solutions in DMSO to create a concentration range for testing (e.g., 10-point, 3-fold dilutions).

  • Assay Setup: a. Prepare the complete assay buffer, including DTT if required. b. Dilute the nuclear receptor protein and the fluorescent tracer to their optimal concentrations in the assay buffer. The final concentration of the tracer is typically in the low nanomolar range. c. In a 384-well plate, add the diluted test compounds. Include wells with DMSO only (no-compound control) and wells with a saturating concentration of the control ligand (maximum competition control). d. Add the mixture of diluted nuclear receptor and fluorescent tracer to all wells. The final assay volume is typically 20-50 µL.

  • Incubation: a. Incubate the plate at room temperature for a period sufficient to reach binding equilibrium (typically 1-4 hours), protected from light.

  • Measurement: a. Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for a green tracer).[8]

  • Data Analysis: a. The data is typically plotted as fluorescence polarization (in mP) versus the logarithm of the test compound concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent tracer. c. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation, if the Kd of the fluorescent tracer is known.

Protocol 2: Cell-Based Nuclear Receptor Reporter Gene Assay

This protocol describes a method to assess the functional activity (agonist or antagonist) of this compound by measuring the activation or inhibition of a nuclear receptor-driven reporter gene.

Diagram 4: Workflow for a Reporter Gene Assay

Reporter_Assay_Workflow A Co-transfect cells with: - Nuclear Receptor Expression Vector - Reporter Vector (e.g., ERE-Luciferase) B Seed transfected cells into a 96-well plate and allow to attach A->B C Treat cells with this compound dilutions B->C D Incubate for 18-24 hours C->D E Lyse cells and add luciferase substrate D->E F Measure luminescence E->F G Data Analysis: - Plot Luminescence vs. [Compound] - Determine EC50 (agonist) or IC50 (antagonist) F->G

References

Application Notes and Protocols: In Vivo Models for a Antihyperglycemic Flavonoid Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flavonoids, a diverse group of polyphenolic compounds found in fruits, vegetables, and other plant-based foods, have garnered significant attention for their potential therapeutic properties, including their ability to modulate glucose metabolism.[1] Numerous studies suggest that flavonoids may exert antihyperglycemic effects by enhancing insulin secretion, improving insulin sensitivity in peripheral tissues, regulating hepatic glucose production, and reducing inflammation and oxidative stress associated with diabetes.[2][3]

To validate these effects and understand their underlying mechanisms, robust preclinical testing is essential. In vivo animal models provide a critical platform for evaluating the efficacy, safety, and pharmacokinetics of flavonoids as potential antidiabetic agents. These models allow researchers to study complex physiological interactions that cannot be replicated in vitro.[4] This document provides a detailed overview of common in vivo models, comprehensive experimental protocols, and the key signaling pathways involved in the antihyperglycemic action of flavonoids.

Common In Vivo Models for Antihyperglycemic Studies

The selection of an appropriate animal model is crucial for the successful investigation of antihyperglycemic compounds. The ideal model should mimic the key pathological features of human type 2 diabetes (T2D), such as insulin resistance, hyperglycemia, and β-cell dysfunction.[4]

Chemically-Induced Diabetes Models

These models involve the administration of a chemical toxic to pancreatic β-cells, leading to insulin deficiency and hyperglycemia.

  • Streptozotocin (STZ)-Induced Model: STZ is a glucosamine-nitrosourea compound that is preferentially taken up by pancreatic β-cells via the GLUT2 glucose transporter, causing DNA alkylation and cell death.[5] A high dose of STZ induces a model akin to type 1 diabetes, while a combination of a high-fat diet and a lower dose of STZ is commonly used to model T2D by inducing insulin resistance followed by β-cell dysfunction.[6]

  • Alloxan-Induced Model: Alloxan also selectively destroys pancreatic β-cells by generating reactive oxygen species, leading to a state of insulin-dependent diabetes.[7]

Genetic Diabetes Models

These models are based on spontaneous or engineered genetic mutations that lead to obesity, insulin resistance, and diabetes.

  • db/db Mouse: This model has a spontaneous mutation in the gene encoding the leptin receptor, leading to a non-functional receptor.[8] The absence of leptin signaling results in hyperphagia, obesity, insulin resistance, and progressive hyperglycemia, closely mimicking the pathophysiology of human T2D.[9]

  • Zucker Diabetic Fatty (ZDF) Rat: Similar to the db/db mouse, the ZDF rat possesses a mutation in the leptin receptor gene.[10] These animals develop obesity, hyperlipidemia, severe insulin resistance, and progress to overt diabetes, making them a well-established model for T2D research.[11][12]

Diet-Induced Diabetes Models

These models are developed by feeding rodents a diet high in fat, which leads to the development of metabolic syndrome characteristics.

  • High-Fat Diet (HFD)-Induced Model: Prolonged feeding of a high-fat diet (typically 45-60% of calories from fat) induces obesity, insulin resistance, and glucose intolerance in rodents.[13][14] This model is highly relevant for studying T2D associated with lifestyle factors and obesity. Often, HFD feeding is combined with a low dose of STZ to accelerate the progression to a more severe diabetic state.[6][15]

Quantitative Data Summary

The following tables summarize the antihyperglycemic effects of various flavonoids in different in vivo models as reported in the literature.

Table 1: Effects of Flavonoids in STZ-Induced Diabetic Models

Flavonoid Animal Model Dose & Route Duration Key Antihyperglycemic Outcomes Reference(s)
Quercetin Wistar Rats 50 mg/kg, Oral 8 weeks Significantly restored body weight, insulin, and fasting blood sugar levels. [5]
Rutin Wistar Rats 100 mg/kg, Oral 45 days Significantly decreased fasting blood glucose and HbA1c levels. [2]
Apigenin Wistar Rats 4 mg/kg, i.p. 7 days Significantly lowered blood glucose levels and improved glucose tolerance. [16][17]
Kaempferol Wistar Rats 100 mg/kg, Oral 30 days Mimicked insulin action, reduced hyperglycemia, and enhanced glucose uptake. [17][18]
Myricetin Wistar Rats 20 mg/kg 4 weeks Decreased blood glucose, HbA1c, and HOMA-IR. [6]

| Naringenin | Wistar Rats | Not specified | Not specified | Decreased plasma glucose levels and improved insulin sensitivity. |[2] |

Table 2: Effects of Flavonoids in Genetic and Diet-Induced Diabetic Models

Flavonoid Animal Model Dose & Route Duration Key Antihyperglycemic Outcomes Reference(s)
Tangeretin db/db Mice 50 mg/kg, Oral 30 days Improved glucose tolerance and lowered blood glucose. [6]
Genistein HFD/STZ Mice 250 mg/kg diet Not specified Improved hyperglycemia, glucose tolerance, and blood insulin levels. [4]
Cocoa Flavonoids ZDF Rats 10% Cocoa Diet 9 weeks Decreased blood glucose, HbA1c, and HOMA-IR; suppressed hepatic glucose production. [6]
Amentoflavone HFD/STZ Mice 20-40 mg/kg, Oral 8 weeks Increased glucose uptake in skeletal muscle, improved glucose tolerance. [6]
Mulberry Anthocyanin db/db Mice 50-125 mg/kg, Oral 8 weeks Lowered blood glucose, improved glucose tolerance, and decreased HOMA-IR. [6]

| Fla-CN (derivative) | HFD Mice | Not specified | Not specified | Improved insulin sensitivity and reduced weight gain. |[19] |

Experimental Protocols

Detailed and standardized protocols are essential for reproducibility and reliability of results.

Protocol 1: Induction of Type 2 Diabetes (HFD/STZ Model)

This protocol describes the induction of a T2D-like state in rodents using a combination of a high-fat diet and a low dose of streptozotocin.

Materials:

  • Male Wistar rats or C57BL/6J mice

  • High-Fat Diet (HFD, 45-60% kcal from fat)

  • Standard chow diet

  • Streptozotocin (STZ)

  • 0.1 M Citrate buffer (pH 4.5), cold

  • Glucometer and test strips

Procedure:

  • Acclimatization: Acclimatize animals for one week with free access to standard chow and water.

  • Dietary Induction: Divide animals into a control group (standard diet) and a diabetic group (HFD). Feed the respective diets for 4-8 weeks to induce insulin resistance in the HFD group.

  • STZ Preparation: On the day of induction, prepare a fresh solution of STZ in cold citrate buffer. Protect the solution from light.

  • STZ Administration: After an overnight fast, administer a single low dose of STZ (e.g., 35-40 mg/kg body weight) via intraperitoneal (i.p.) injection to the HFD-fed animals. The control group should receive an equivalent volume of citrate buffer.

  • Confirmation of Diabetes: Monitor blood glucose levels 72 hours after STZ injection and then weekly. Animals with fasting blood glucose levels consistently above 200-250 mg/dL are considered diabetic and can be used for the study.[5]

Protocol 2: Oral Glucose Tolerance Test (OGTT)

The OGTT assesses the ability of an animal to clear a glucose load from the bloodstream, providing a measure of insulin sensitivity and glucose metabolism.[20]

Materials:

  • Glucose solution (20% in sterile water or saline)

  • Oral gavage needles

  • Glucometer and test strips

  • Timer

Procedure:

  • Fasting: Fast the animals overnight for 16-18 hours, ensuring free access to water.[20] Some protocols suggest a shorter fast of 4-6 hours.[21]

  • Baseline Glucose: At time t=0, measure the baseline fasting blood glucose from a tail vein blood sample.

  • Glucose Administration: Immediately after the baseline measurement, administer a glucose solution (2 g/kg body weight) via oral gavage.[22]

  • Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 60, and 120 minutes post-glucose administration.[21]

  • Data Analysis: Record the blood glucose readings at each time point. Plot blood glucose concentration against time and calculate the area under the curve (AUC) to quantify glucose tolerance. An improved glucose tolerance is indicated by a lower peak glucose level and a smaller AUC.

Protocol 3: Insulin Tolerance Test (ITT)

The ITT measures the whole-body response to exogenous insulin, providing a direct assessment of insulin sensitivity.[23]

Materials:

  • Humulin R (or other regular human insulin)

  • Cold sterile 0.9% saline

  • Glucometer and test strips

  • Timer

Procedure:

  • Fasting: Fast the animals for 4-6 hours in the morning.[23][24]

  • Baseline Glucose: At time t=0, measure the baseline blood glucose from a tail vein sample.

  • Insulin Preparation: Prepare a fresh, diluted insulin solution in cold sterile saline. The dose may need to be optimized based on the model's insulin sensitivity, but a typical starting dose is 0.5-1.0 U/kg body weight.[25]

  • Insulin Administration: Administer the calculated dose of insulin via i.p. injection.

  • Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 60, and 90 (or 120) minutes post-injection.

  • Data Analysis: Plot blood glucose concentration against time. A faster and more profound decrease in blood glucose levels indicates greater insulin sensitivity. The rate of glucose disappearance can also be calculated.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram outlines the typical workflow for evaluating the antihyperglycemic effects of a flavonoid in an in vivo model.

G A Animal Model Selection (e.g., HFD/STZ Rats) B Acclimatization & Baseline Measurements A->B C Induction of Diabetes (HFD for 4-8 weeks) B->C D Low-Dose STZ Injection (35-40 mg/kg) C->D E Confirmation of Hyperglycemia (FBG > 200 mg/dL) D->E F Grouping & Treatment - Vehicle Control - Flavonoid Group - Positive Control (e.g., Metformin) E->F G Chronic Flavonoid Administration (e.g., 4-8 weeks via Oral Gavage) F->G H In-life Monitoring - Body Weight - Food/Water Intake - Fasting Blood Glucose (Weekly) G->H I Terminal Assessments (OGTT & ITT) H->I J Tissue Collection & Analysis - Blood (HbA1c, Lipids, Insulin) - Pancreas, Liver, Muscle (Histology, Western Blot) I->J K Data Analysis & Interpretation J->K G Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS-1 IR->IRS P GLUT4_vesicle GLUT4 Vesicle GLUT4_transporter GLUT4 GLUT4_vesicle->GLUT4_transporter GlucoseUptake Increased Glucose Uptake GLUT4_transporter->GlucoseUptake Facilitates PI3K PI3K IRS->PI3K Akt Akt/PKB PI3K->Akt P Akt->GLUT4_vesicle Promotes Translocation Flavonoids Flavonoids Flavonoids->IRS Enhances Flavonoids->PI3K Enhances Flavonoids->Akt Enhances G Flavonoids Flavonoids AMPK AMPK Flavonoids->AMPK Activates GLUT4 GLUT4 Translocation AMPK->GLUT4 Stimulates Gluconeogenesis Hepatic Gluconeogenesis AMPK->Gluconeogenesis Inhibits GlucoseUptake Increased Glucose Uptake (Muscle) GLUT4->GlucoseUptake GlucoseOutput Decreased Hepatic Glucose Output Gluconeogenesis->GlucoseOutput

References

Troubleshooting & Optimization

Troubleshooting Sissotrin Solubility in Aqueous Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Sissotrin.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered when dissolving this compound in aqueous solutions.

Q1: My this compound is not dissolving in water or my aqueous buffer. What should I do?

A1: this compound, also known as Biochanin A 7-O-beta-D-glucoside, is predicted to have a water solubility of approximately 0.62 g/L (620 µg/mL). However, achieving this concentration can be challenging due to its chemical structure. If you are experiencing poor dissolution, consider the following troubleshooting steps:

  • Verify the Solvent: Ensure you are using a pure aqueous solvent. Contaminants can affect solubility.

  • Gentle Agitation and Heating: Mildly agitate the solution and consider gentle heating (e.g., up to 40°C). Be cautious, as excessive heat can lead to degradation, especially at neutral or alkaline pH.

  • pH Adjustment: The stability of isoflavones, including this compound, is pH-dependent. They are generally more stable in acidic conditions. Try dissolving this compound in a buffer with a slightly acidic pH (e.g., pH 4-6). Avoid alkaline conditions (pH > 7) as this can promote hydrolysis of the glycosidic bond.[1][2]

  • Use of Co-solvents: For stock solutions, consider using a small amount of a water-miscible organic solvent. A common practice for poorly soluble compounds is to first dissolve them in a minimal amount of an organic solvent like DMSO or ethanol and then slowly add the aqueous buffer to the desired concentration. For example, the aglycone of this compound, Biochanin A, has a solubility of approximately 0.1 mg/mL in a 1:9 solution of DMSO:PBS (pH 7.2)[2].

Frequently Asked Questions (FAQs)

Q2: What is the expected aqueous solubility of this compound?

A2: The predicted water solubility of this compound is 0.62 g/L. However, experimental solubility can vary based on factors like pH, temperature, and the presence of other solutes.

Q3: How does pH affect the solubility and stability of this compound?

A3: Isoflavone glucosides like this compound are generally more stable in acidic to neutral pH ranges. Alkaline pH can lead to the hydrolysis of the glycosidic bond, converting this compound to its aglycone, Biochanin A, and glucose. This degradation can affect your experimental results. Studies on related isoflavones show that degradation increases with higher pH.[1][3]

Q4: Can I heat the solution to improve this compound's solubility?

A4: Gentle heating can aid dissolution. However, prolonged exposure to high temperatures, especially in neutral to alkaline solutions, can accelerate the degradation of this compound. If heating is necessary, it should be done for a short period and at the lowest effective temperature. The thermal degradation of related isoflavones has been shown to follow first-order kinetics.[1]

Q5: What are the degradation products of this compound in aqueous solutions?

A5: The primary degradation pathway for this compound in aqueous solution is the hydrolysis of the 7-O-glucoside bond, which results in the formation of its aglycone, Biochanin A, and a glucose molecule.

Q6: Are there methods to enhance the aqueous solubility of this compound for in vitro or in vivo studies?

A6: Yes, several techniques can be employed to improve the aqueous solubility of this compound and related isoflavones:

  • Co-solvency: As mentioned in the troubleshooting guide, using co-solvents is a common and effective method.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, thereby increasing their aqueous solubility. For instance, complexation of a soy isoflavone extract with β-cyclodextrin increased its aqueous solubility by approximately 26-fold.

  • Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the compound, which can lead to faster dissolution and higher apparent solubility.

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of this compound and related compounds.

CompoundSolventSolubilityReference
This compound (Predicted) Water0.62 g/L
Biochanin A (Aglycone) 1:9 DMSO:PBS (pH 7.2)~ 0.1 mg/mL[2]
Soy Isoflavone Extract Water0.076 mg/mL
Soy Isoflavone Extract with β-cyclodextrin Water2.0 mg/mL

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Initial Dissolution: Add a minimal volume of a water-miscible organic solvent (e.g., DMSO or ethanol) to the this compound powder. Vortex or sonicate briefly until the solid is completely dissolved.

  • Dilution: While vortexing, slowly add your desired aqueous buffer to the dissolved this compound solution to reach the final desired concentration.

  • Storage: Store the stock solution as recommended for this compound, typically at -20°C or -80°C for long-term storage. It is advisable to prepare fresh working solutions from the stock for each experiment.

Protocol 2: Enhancing this compound Solubility using β-Cyclodextrin Complexation

  • Molar Ratio Determination: Determine the optimal molar ratio of this compound to β-cyclodextrin. A 1:1 or 1:2 molar ratio is a common starting point.

  • Cyclodextrin Solution Preparation: Prepare a solution of β-cyclodextrin in your desired aqueous buffer.

  • Complexation: Add the this compound powder to the β-cyclodextrin solution.

  • Incubation: Stir or shake the mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period (e.g., 24-48 hours) to allow for complex formation.

  • Filtration: After incubation, filter the solution through a 0.22 µm filter to remove any undissolved this compound.

  • Concentration Determination: Determine the concentration of the solubilized this compound in the filtrate using a suitable analytical method, such as HPLC-UV.

Visual Guides

Troubleshooting Workflow for this compound Solubility Issues

TroubleshootingWorkflow start Start: this compound Fails to Dissolve check_solvent Verify Solvent Purity start->check_solvent agitate_heat Apply Gentle Agitation & Heat (≤40°C) check_solvent->agitate_heat If solvent is pure fail Issue Persists: Contact Technical Support check_solvent->fail If solvent is impure adjust_ph Adjust pH to slightly acidic (pH 4-6) agitate_heat->adjust_ph If still not dissolved agitate_heat->fail If degradation is observed use_cosolvent Use Co-solvent (e.g., DMSO, Ethanol) adjust_ph->use_cosolvent If solubility is still low adjust_ph->fail If pH adjustment is not feasible consider_enhancement Consider Solubility Enhancement Techniques use_cosolvent->consider_enhancement If higher concentration is needed success This compound Dissolved use_cosolvent->success If successful consider_enhancement->fail If techniques are not applicable cyclodextrin Cyclodextrin Complexation consider_enhancement->cyclodextrin particle_size Particle Size Reduction consider_enhancement->particle_size cyclodextrin->success particle_size->success

Caption: A flowchart to guide researchers in troubleshooting this compound solubility.

Experimental Workflow for Solubility Enhancement with β-Cyclodextrin

CyclodextrinWorkflow start Start: Enhance this compound Solubility determine_ratio 1. Determine this compound:β-Cyclodextrin Molar Ratio start->determine_ratio prepare_cd_solution 2. Prepare β-Cyclodextrin Aqueous Solution determine_ratio->prepare_cd_solution add_this compound 3. Add this compound Powder prepare_cd_solution->add_this compound incubate 4. Incubate with Stirring (24-48h) add_this compound->incubate filter_solution 5. Filter through 0.22 µm Filter incubate->filter_solution analyze_concentration 6. Analyze this compound Concentration (HPLC-UV) filter_solution->analyze_concentration end End: Solubilized this compound Solution analyze_concentration->end

Caption: A step-by-step workflow for increasing this compound's aqueous solubility.

References

Optimizing Sissotrin Concentration for Cell-Based Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Sissotrin concentration in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as Biochanin A 7-O-beta-D-glucoside, is a naturally occurring isoflavone and phytoestrogen.[1] Its primary mechanism of action is not fully elucidated; however, as a phytoestrogen, it is expected to interact with estrogen receptors.[2][3][4] Upon cellular uptake, it is likely metabolized to its aglycone form, Biochanin A, which has been shown to exert various biological effects.

Q2: What are the known biological activities of this compound and its aglycone, Biochanin A?

This compound itself has demonstrated antimicrobial and antioxidant properties.[5] In vivo studies in rats have indicated that this compound can impair glucose tolerance.[6][7]

The aglycone, Biochanin A, has been more extensively studied and exhibits a range of biological activities, including:

  • Anticancer effects: Inhibition of cell proliferation and induction of apoptosis in various cancer cell lines, including lung and breast cancer.[8][9][10]

  • Modulation of signaling pathways: Biochanin A has been shown to influence key cellular signaling pathways such as MAPK, Akt/mTOR, and NF-κB.[9]

  • Enzyme inhibition: It can inhibit enzymes like aromatase and tyrosine kinases.[9]

Q3: What are the recommended starting concentrations for this compound in a cell-based assay?

Specific optimal concentrations for this compound in various cell-based assays have not been widely published. Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Based on studies with its aglycone, Biochanin A, and other isoflavones like genistein, a starting range of 1 µM to 100 µM is recommended.[8][11][12]

Q4: How should I prepare a stock solution of this compound?

This compound is soluble in organic solvents like DMSO.[4] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO and then dilute it to the desired working concentrations in your cell culture medium. Be sure to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of this compound Concentration too low: The concentration of this compound may be insufficient to elicit a response in your specific cell line.Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 200 µM).
Insufficient incubation time: The duration of exposure to this compound may not be long enough for a biological effect to manifest.Conduct a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal incubation period.
Cellular metabolism: Your cell line may not efficiently metabolize this compound to its active aglycone form, Biochanin A.Consider co-treatment with a β-glucosidase to facilitate the conversion. Alternatively, use Biochanin A directly as a positive control.
High cell death or cytotoxicity Concentration too high: The concentration of this compound may be toxic to the cells.Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 value and select a non-toxic concentration range for your functional assays.[8][12]
Solvent toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells.Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.5%) and consistent across all experimental conditions, including the vehicle control.
Inconsistent or variable results Cell passage number: High passage numbers can lead to phenotypic and genotypic drift in cell lines, affecting their response to stimuli.Use cells with a consistent and low passage number for all experiments.
Cell seeding density: Inconsistent cell numbers at the start of the experiment can lead to variability in the results.Ensure accurate cell counting and consistent seeding density in all wells.
Compound stability: this compound in solution may degrade over time.Prepare fresh dilutions of this compound from the stock solution for each experiment. Store the stock solution properly as recommended by the supplier.

Experimental Protocols

Determining Optimal this compound Concentration using a Dose-Response Assay

This protocol outlines a general method for determining the optimal working concentration of this compound for a cell-based assay using a typical 96-well plate format.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Assay-specific reagents (e.g., for proliferation, reporter gene activity)

  • Plate reader

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 50 mM).

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100, 200 µM). Also, prepare a vehicle control with the same final DMSO concentration as the highest this compound concentration.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).

  • Assay: Perform your specific cell-based assay according to the manufacturer's protocol.

  • Data Analysis: Measure the response and plot it against the this compound concentration. Determine the EC50 (half-maximal effective concentration) or the optimal concentration that gives the desired biological response without significant cytotoxicity.

Cytotoxicity Assay (MTT Assay)

This protocol provides a method to assess the cytotoxicity of this compound.

Materials:

  • This compound

  • DMSO

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Follow steps 1-4 from the "Determining Optimal this compound Concentration" protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Add MTT Reagent: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilize Formazan: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the this compound concentration to determine the IC50 value (the concentration that causes 50% inhibition of cell viability).

Data Presentation

Table 1: Reported Biological Activities of this compound and its Aglycone, Biochanin A.

CompoundBiological ActivityOrganism/Cell LineReference
This compound AntimicrobialBacteria and yeasts[5]
AntioxidantIn vitro[5]
Impaired glucose toleranceRats[6][7]
Biochanin A Anti-proliferativeA549 and 95D (Lung cancer)[8]
(Aglycone)Induces S phase arrest and apoptosisA549 and 95D (Lung cancer)[8]
Inhibits HER2 and downstream signalingSK-BR-3 (Breast cancer)[9]
Inhibits aromataseIn vitro[9]

Table 2: Example IC50 Values for Biochanin A in Cancer Cell Lines (To be used as a reference for this compound optimization).

Cell LineCancer TypeIC50 (µM) after 48hReference
A549Lung Cancer~40[8]
95DLung Cancer~50[8]

Note: The IC50 values for this compound may differ and should be determined experimentally.

Signaling Pathways and Visualizations

Upon cellular uptake and conversion to Biochanin A, this compound is hypothesized to modulate several key signaling pathways. The diagrams below illustrate the potential mechanisms based on studies of Biochanin A.

BiochaninA_Signaling This compound This compound BiochaninA Biochanin A This compound->BiochaninA Metabolism ER Estrogen Receptor BiochaninA->ER GrowthFactorReceptor Growth Factor Receptor (e.g., HER2) BiochaninA->GrowthFactorReceptor CellCycle Cell Cycle Arrest (S Phase) BiochaninA->CellCycle Apoptosis Apoptosis BiochaninA->Apoptosis GeneExpression Gene Expression ER->GeneExpression PI3K PI3K GrowthFactorReceptor->PI3K Ras Ras GrowthFactorReceptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR IKK IKK Akt->IKK Proliferation Cell Proliferation mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation NFkB NF-κB IKK->NFkB NFkB->Proliferation

Caption: Hypothesized signaling pathways modulated by this compound upon conversion to Biochanin A.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare this compound Stock Solution (DMSO) Dilute Prepare Serial Dilutions & Vehicle Control Stock->Dilute Cells Seed Cells in 96-well Plate Treat Treat Cells Cells->Treat Dilute->Treat Incubate Incubate (e.g., 24-72h) Treat->Incubate Assay Perform Cell-Based Assay (e.g., MTT, Reporter) Incubate->Assay Read Read Plate Assay->Read Analyze Analyze Data (Dose-Response Curve) Read->Analyze Determine Determine Optimal Concentration / IC50 Analyze->Determine

Caption: General experimental workflow for optimizing this compound concentration.

Troubleshooting_Logic Start Start Experiment with this compound Problem Problem Encountered? Start->Problem NoEffect No Observable Effect Problem->NoEffect Yes HighToxicity High Cytotoxicity Problem->HighToxicity Yes Variability Inconsistent Results Problem->Variability Yes Success Successful Experiment Problem->Success No CheckConc Increase Concentration Range NoEffect->CheckConc CheckTime Increase Incubation Time NoEffect->CheckTime CheckMetabolism Consider Aglycone (Biochanin A) NoEffect->CheckMetabolism LowerConc Decrease Concentration Range HighToxicity->LowerConc CheckSolvent Verify Solvent Concentration HighToxicity->CheckSolvent CheckPassage Use Low Passage Cells Variability->CheckPassage CheckDensity Ensure Consistent Seeding Variability->CheckDensity CheckStability Use Fresh Compound Dilutions Variability->CheckStability CheckConc->Start CheckTime->Start CheckMetabolism->Start LowerConc->Start CheckSolvent->Start CheckPassage->Start CheckDensity->Start CheckStability->Start

Caption: A logical troubleshooting guide for this compound cell-based assays.

References

Technical Support Center: Sissotrin Extraction from Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of Sissotrin from natural products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which natural sources is it commonly extracted?

This compound is a type of isoflavone, a class of phytoestrogens. It is found in various plants, with soybeans and red clover being among the most common natural sources. Isoflavones like this compound are of interest for their potential health benefits.

Q2: What are the primary challenges in extracting this compound?

The main challenges include:

  • Low Yield: this compound is often present in low concentrations in plant matrices.

  • Compound Stability: Isoflavones can be sensitive to heat, light, and pH, leading to degradation during extraction.[1][2]

  • Complex Plant Matrix: The presence of other compounds like fats, waxes, and pigments can interfere with the extraction and purification process.

  • Solvent Selection: Choosing the optimal solvent or solvent mixture is critical for maximizing yield and purity.

  • Purification: Separating this compound from other closely related isoflavones can be complex.

Q3: Which analytical methods are most suitable for quantifying this compound?

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the most common and reliable method for the quantification of this compound and other isoflavones.[3][4][5] These methods offer high sensitivity and selectivity.

Troubleshooting Guide

Problem: Low this compound Yield
Possible Cause Suggested Solution
Inefficient Cell Lysis Ensure the plant material is finely ground to a homogenous powder to maximize surface area for solvent penetration. For some tough plant materials, consider a pre-treatment step like freeze-drying.
Suboptimal Solvent System The polarity of the extraction solvent is crucial. A mixture of polar solvents like ethanol or methanol with water is often effective for isoflavones.[3][6] Experiment with different solvent ratios to find the optimal mixture for your specific plant material.
Inadequate Extraction Time or Temperature Increase the extraction time or temperature moderately. However, be cautious as excessive heat can lead to the degradation of this compound.[1][2] For heat-sensitive extractions, consider non-thermal methods like ultrasound-assisted extraction (UAE).
Insufficient Solvent-to-Solid Ratio A low solvent-to-solid ratio can lead to incomplete extraction. Ensure an adequate volume of solvent is used to fully saturate the plant material.
Degradation of this compound Protect the extraction mixture from light and high temperatures. Consider extracting under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Problem: Presence of Impurities in the Final Extract
Possible Cause Suggested Solution
Co-extraction of Unwanted Compounds Perform a preliminary defatting step with a non-polar solvent like hexane to remove lipids and waxes before the main extraction.
Complex Plant Matrix Utilize multi-step purification techniques. After initial extraction, employ liquid-liquid partitioning to separate compounds based on their polarity.[7]
Insufficient Purification Use column chromatography (e.g., silica gel or reversed-phase) for further purification of the crude extract.[7] Preparative HPLC can be used for final polishing to achieve high purity.
Problem: this compound Degradation During Processing
Possible Cause Suggested Solution
Thermal Degradation Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure for solvent removal at a lower temperature.
Oxidative Degradation Minimize exposure to air and light. Store extracts and purified compounds at low temperatures in amber vials.
pH Instability Maintain a neutral or slightly acidic pH during extraction, as extreme pH values can cause degradation of isoflavones.

Quantitative Data on Isoflavone Extraction

Table 1: Comparison of Extraction Solvents for Isoflavones from Soy Flour

Solvent SystemGlycosidic Isoflavones Yield (mg/g)Malonyl-glycosidic Isoflavones Yield (mg/g)Aglycone Isoflavones Yield (mg/g)Total Isoflavones Yield (mg/g)
Water0.851.520.032.40
Acetone0.450.800.021.27
Ethanol0.601.100.021.72
Acetonitrile0.550.950.021.52
Water:Acetone:Acetonitrile (Ternary)1.101.800.042.94
Water:Acetone:Ethanol (Ternary)1.052.000.043.09

Data synthesized from a study on optimizing soy isoflavone extraction.[6]

Experimental Protocols

Protocol 1: Conventional Solvent Extraction of this compound
  • Sample Preparation: Dry the plant material at 40-50°C and grind it into a fine powder.

  • Defatting (Optional): Macerate the powdered plant material with n-hexane (1:10 w/v) for 24 hours to remove lipids. Filter and air-dry the residue.

  • Extraction: Macerate the defatted powder with 80% ethanol (1:20 w/v) for 48 hours at room temperature with occasional shaking.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator at a temperature below 50°C.

  • Purification: The crude extract can be further purified using liquid-liquid extraction or column chromatography.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
  • Sample Preparation: Prepare the plant material as described in Protocol 1.

  • Extraction: Suspend the powdered plant material in 70% ethanol (1:20 w/v) in an extraction vessel.

  • Ultrasonication: Place the vessel in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature (e.g., 45°C).

  • Filtration and Concentration: Follow the same procedure as in Protocol 1 for filtration and concentration.

Protocol 3: HPLC Quantification of this compound
  • HPLC System: A standard HPLC system with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

  • Gradient Program: A typical gradient might be: 0-30 min, 15-40% A; 30-35 min, 40-15% A; 35-40 min, 15% A.

  • Flow Rate: 1.0 mL/min.

  • Detection: DAD detector at 254 nm.

  • Quantification: Create a calibration curve using a certified this compound standard.

Visualizations

ExtractionWorkflow Start Plant Material (e.g., Soybean) Grinding Grinding & Drying Start->Grinding Defatting Defatting (with Hexane) Grinding->Defatting Extraction This compound Extraction (e.g., 80% Ethanol) Defatting->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude this compound Extract Concentration->CrudeExtract Purification Purification (Column Chromatography) CrudeExtract->Purification Purethis compound Purified this compound Purification->Purethis compound Analysis Quantification (HPLC) Purethis compound->Analysis

General workflow for this compound extraction and purification.

TroubleshootingLowYield Problem Low this compound Yield CheckLysis Is plant material finely ground? Problem->CheckLysis ImproveLysis Action: Grind to a fine powder. Consider freeze-drying. CheckLysis->ImproveLysis No CheckSolvent Is the solvent system optimal? CheckLysis->CheckSolvent Yes ImproveLysis->CheckSolvent OptimizeSolvent Action: Test different solvent polarities and ratios (e.g., Ethanol/Water mixtures). CheckSolvent->OptimizeSolvent No CheckConditions Are extraction time and temperature adequate? CheckSolvent->CheckConditions Yes OptimizeSolvent->CheckConditions OptimizeConditions Action: Increase time/temp moderately. Consider UAE for heat-sensitive material. CheckConditions->OptimizeConditions No CheckRatio Is the solvent-to-solid ratio sufficient? CheckConditions->CheckRatio Yes OptimizeConditions->CheckRatio IncreaseRatio Action: Increase solvent volume. CheckRatio->IncreaseRatio No YieldImproved Yield Improved CheckRatio->YieldImproved Yes IncreaseRatio->YieldImproved ExtractionFactors Center This compound Extraction Efficiency Solvent Solvent Polarity & Composition Solvent->Center Temperature Extraction Temperature Temperature->Center Time Extraction Time Time->Center ParticleSize Plant Material Particle Size ParticleSize->Center SolidLiquidRatio Solid-to-Liquid Ratio SolidLiquidRatio->Center Method Extraction Method (Maceration, UAE, etc.) Method->Center

References

Validation & Comparative

Sissotrin vs. Isoquercitrin: A Comparative Analysis of Their Effects on Oral Glucose Tolerance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of two flavonoids, sissotrin and isoquercitrin, on oral glucose tolerance, drawing upon available experimental data. The information is intended to support research and development efforts in the field of metabolic diseases.

Executive Summary

This compound and isoquercitrin, despite being structurally related flavonoids, exhibit opposing effects on oral glucose tolerance. Experimental evidence from studies on Wistar rats demonstrates that isoquercitrin possesses antihyperglycemic properties, effectively delaying the peak in blood glucose levels after a glucose challenge. In stark contrast, this compound has been shown to impair glucose tolerance, leading to elevated blood glucose levels. This fundamental difference underscores the critical importance of specific structural features in determining the biological activity of flavonoids in glucose metabolism.

Data Presentation: Effects on Oral Glucose Tolerance

While a direct head-to-head study by Paulo et al. (2008) qualitatively outlines the opposing effects of this compound and isoquercitrin, the specific quantitative data from the oral glucose tolerance test (OGTT) is not publicly available in the referenced abstracts. The study reported that isoquercitrin (100 mg/kg) delayed the post-oral glucose load glycaemic peak at 30 minutes, whereas this compound (100 mg/kg) impaired glucose tolerance[1].

To illustrate the typical effects observed in such studies, the following table summarizes the expected qualitative outcomes based on the available literature.

CompoundDosageAnimal ModelEffect on Oral Glucose ToleranceKey Finding
This compound 100 mg/kgWistar ratsImpaired glucose tolerance[1]Increased blood glucose levels following a glucose challenge.
Isoquercitrin 100 mg/kgWistar ratsImproved glucose tolerance[1]Delayed and reduced the peak in blood glucose levels after a glucose challenge.
Isoquercitrin 50, 100, 200 mg/kgKK-Ay miceDose-dependent improvement in glucose toleranceThe 200 mg/kg dose was most effective in decreasing fasting blood glucose.[2]

Experimental Protocols

The following is a generalized experimental protocol for an oral glucose tolerance test (OGTT) in rodents, based on common practices cited in the literature. The specific details for the direct comparative study of this compound and isoquercitrin may vary slightly.

1. Animal Model:

  • Species: Male Wistar rats or KK-Ay mice.

  • Characteristics: Typically, animals are healthy and non-diabetic for initial screening, or a diabetic model (like the KK-Ay mouse) is used to assess therapeutic potential.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

2. Experimental Groups:

  • Control Group: Receives the vehicle (e.g., water or a saline solution).

  • Test Groups: Receive this compound or isoquercitrin at a specified dose (e.g., 100 mg/kg body weight), typically administered orally.

  • Positive Control (Optional): A known antihyperglycemic agent.

3. Procedure:

  • Fasting: Animals are fasted overnight (typically 12-16 hours) with free access to water.

  • Baseline Blood Sample: A baseline blood sample (t=0) is collected from the tail vein.

  • Compound Administration: The respective compounds (this compound, isoquercitrin, or vehicle) are administered orally via gavage.

  • Glucose Challenge: After a set period (e.g., 30 or 60 minutes) following compound administration, a glucose solution (e.g., 2 g/kg body weight) is administered orally.

  • Blood Sampling: Blood samples are collected at various time points post-glucose administration (e.g., 30, 60, 90, and 120 minutes).

  • Blood Glucose Measurement: Blood glucose concentrations are measured using a glucometer.

Mandatory Visualizations

Experimental Workflow: Oral Glucose Tolerance Test (OGTT)

OGTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_challenge Glucose Challenge & Monitoring Fasting Overnight Fasting (12-16h) Baseline Baseline Blood Sample (t=0) Fasting->Baseline Admin Oral Administration of This compound / Isoquercitrin / Vehicle Baseline->Admin Glucose Oral Glucose Administration (2 g/kg) Admin->Glucose 30-60 min post-administration Sampling Blood Sampling at 30, 60, 90, 120 min Glucose->Sampling Analysis Blood Glucose Measurement Sampling->Analysis

Caption: Workflow of a typical Oral Glucose Tolerance Test (OGTT).

Signaling Pathways

The precise molecular mechanisms underlying the opposing effects of this compound and isoquercitrin on glucose tolerance are still under investigation. However, research suggests potential pathways for each.

This compound's Impact on Glucose Tolerance (Hypothesized)

The mechanism by which this compound impairs glucose tolerance is not well-defined in the available literature. It is possible that it interferes with insulin signaling or promotes glucose production.

Isoquercitrin's Antihyperglycemic Mechanisms

Isoquercitrin appears to exert its beneficial effects through multiple pathways:

Isoquercitrin_Pathway cluster_iso Isoquercitrin cluster_pathways Cellular Mechanisms cluster_ampk LKB1-AMPK Pathway cluster_sglt SGLT2 Inhibition cluster_outcome Physiological Outcome Iso Isoquercitrin LKB1 LKB1 Activation Iso->LKB1 SGLT2 SGLT2 Inhibition (in kidney) Iso->SGLT2 AMPK AMPKα Phosphorylation LKB1->AMPK Gluconeo Inhibition of Hepatic Gluconeogenesis AMPK->Gluconeo Outcome Improved Glucose Tolerance & Lower Blood Glucose Gluconeo->Outcome GlucoseReabsorb Decreased Renal Glucose Reabsorption SGLT2->GlucoseReabsorb GlucoseReabsorb->Outcome

Caption: Potential signaling pathways for isoquercitrin's effects.

Research indicates that isoquercitrin may activate the LKB1/AMP-activated protein kinase (AMPK) pathway, which in turn can inhibit hepatic gluconeogenesis, the process of glucose production in the liver[3]. Additionally, there is evidence to suggest that isoquercitrin can inhibit the sodium-glucose co-transporter 2 (SGLT2) in the kidneys, leading to decreased renal glucose reabsorption and consequently lower blood glucose levels[4].

Conclusion

The available evidence clearly delineates opposing effects for this compound and isoquercitrin on oral glucose tolerance. While isoquercitrin demonstrates potential as an antihyperglycemic agent through mechanisms such as the activation of the LKB1-AMPK pathway and inhibition of SGLT2, this compound exhibits a detrimental effect on glucose homeostasis. These findings highlight the nuanced structure-activity relationships of flavonoids and underscore the need for further research to fully elucidate the molecular mechanisms of this compound's hyperglycemic effect and to further explore the therapeutic potential of isoquercitrin in the context of metabolic disorders. Future studies providing direct comparative quantitative data would be invaluable for a more comprehensive understanding.

References

Sissotrin vs. Genistein: A Comparative Guide to Phytoestrogen Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the phytoestrogenic efficacy of sissotrin and genistein. While direct comparative studies on this compound are limited, this document synthesizes available data on this compound and its aglycone, biochanin A, to offer a comprehensive overview against the well-researched phytoestrogen, genistein.

Introduction

Phytoestrogens are plant-derived compounds with structural similarities to mammalian estrogens, allowing them to interact with estrogen receptors (ERs) and modulate estrogenic signaling pathways. Genistein, abundant in soy products, is one of the most extensively studied isoflavones. This compound, a glycoside of biochanin A found in sources like red clover, is another isoflavone with potential phytoestrogenic activity.[1][2] Understanding the comparative efficacy of these compounds is crucial for research and development in areas such as hormone-dependent cancers, osteoporosis, and menopausal symptom management.

It is important to note that this compound is the 7-O-glucoside of biochanin A.[2] In vivo, biochanin A is effectively converted to genistein through first-pass metabolism.[3][4] However, in vitro studies often show that genistein possesses greater estrogenic and cancer-preventive activity than biochanin A.[3][5] The glycosidic form of this compound may also influence its bioavailability compared to the aglycone genistein.[6]

Quantitative Data Comparison

The following tables summarize the available quantitative data comparing the activity of this compound, its aglycone biochanin A, and genistein.

Table 1: Estrogen Receptor Binding Affinity

CompoundReceptorRelative Binding Affinity (RBA %) vs. Estradiol (E2)Glide Score (in silico)Reference(s)
This compound ERα--11.91[7]
Genistein ERα0.02-[8]
ERβ6.8-[8]
Biochanin A ERα<0.03-[8]
ERβ<0.03-[8]

Note: A more negative glide score indicates a better binding affinity in silico.

Table 2: Efficacy in MCF-7 Breast Cancer Cell Proliferation

CompoundConcentrationEffectReference(s)
This compound -Data not available
Genistein Low conc. (10⁻⁸-10⁻⁶ M)Stimulated growth
High conc. (>10⁻⁵ M)Inhibited growth[9]
Biochanin A Low conc. (2-6 μM)Stimulated ERα-positive cell proliferation
High concentrationsBlocks cell proliferation in ER+ MCF-7 cells[3][5]

Table 3: Osteogenic Activity

CompoundModelKey FindingsReference(s)
This compound -Data not available
Genistein Rat bone marrow stromal cellsIncreased ALP activity and mineralization[10]
Biochanin A Primary adipose-derived stem cellsIncreased mineralization and ALP activity at 0.3 μM[11][12]
Stimulated expression of osteogenic markers (ALP, OCN)[11][12]

Experimental Protocols

This section outlines the general methodologies employed in the studies cited for evaluating the efficacy of this compound, biochanin A, and genistein.

Estrogen Receptor Binding Assay

Objective: To determine the affinity of the test compound for estrogen receptors (ERα and ERβ).

General Protocol:

  • Preparation of ERs: Recombinant human ERα and ERβ are used.

  • Competitive Binding: A constant concentration of radiolabeled estradiol ([³H]E2) is incubated with the ERs in the presence of varying concentrations of the competitor compound (this compound, genistein, or biochanin A).

  • Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

  • Separation: Unbound ligands are separated from the receptor-ligand complexes, often using methods like hydroxylapatite or dextran-coated charcoal.

  • Quantification: The amount of radiolabeled estradiol bound to the receptor is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]E2 (IC50) is calculated. The relative binding affinity (RBA) is then determined by comparing the IC50 of the test compound to that of unlabeled estradiol.

MCF-7 Cell Proliferation Assay (E-SCREEN Assay)

Objective: To assess the estrogenic or anti-estrogenic effect of a compound on the proliferation of estrogen-responsive human breast cancer cells (MCF-7).

General Protocol:

  • Cell Culture: MCF-7 cells, which are estrogen receptor-positive, are maintained in a suitable culture medium.[13]

  • Hormone Deprivation: Prior to the assay, cells are cultured in a medium devoid of estrogens (e.g., phenol red-free medium with charcoal-stripped serum) to synchronize them and minimize basal proliferation.

  • Treatment: Cells are seeded in multi-well plates and treated with various concentrations of the test compound (this compound, genistein, or biochanin A) or a vehicle control. 17β-estradiol is used as a positive control.

  • Incubation: The cells are incubated for a period of several days (typically 6 days).

  • Quantification of Cell Proliferation: Cell proliferation is measured using various methods such as:

    • MTT Assay: Measures the metabolic activity of viable cells.

    • Crystal Violet Staining: Stains the DNA of adherent cells.

    • Direct Cell Counting: Using a hemocytometer or automated cell counter.

  • Data Analysis: The proliferative effect is calculated relative to the control and the maximal effect of estradiol.

In Vitro Osteogenic Differentiation Assay

Objective: To evaluate the potential of a compound to promote the differentiation of precursor cells into osteoblasts.

General Protocol:

  • Cell Culture: Mesenchymal stem cells (MSCs), bone marrow stromal cells, or pre-osteoblastic cell lines (e.g., MC3T3-E1) are used.

  • Osteogenic Induction: Cells are cultured in an osteogenic differentiation medium, which typically contains ascorbic acid, β-glycerophosphate, and dexamethasone.

  • Treatment: The cells are treated with various concentrations of the test compound (genistein or biochanin A).

  • Assessment of Osteogenic Markers: After a specific culture period (days to weeks), the following markers of osteoblast differentiation are assessed:

    • Alkaline Phosphatase (ALP) Activity: An early marker of osteoblast differentiation, measured by a colorimetric assay.

    • Mineralization: An indicator of mature osteoblasts, visualized by Alizarin Red S staining, which stains calcium deposits.

    • Gene Expression: Expression of osteoblast-specific genes (e.g., Runx2, ALP, osteocalcin) is quantified using real-time PCR.

    • Protein Expression: Expression of osteogenic proteins is determined by Western blotting.

Signaling Pathways

Both genistein and biochanin A (the aglycone of this compound) exert their effects through multiple signaling pathways.

Estrogen Receptor-Mediated Signaling

Genistein and biochanin A can bind to both ERα and ERβ, initiating downstream signaling cascades. Genistein shows a higher binding affinity for ERβ.[8] Upon ligand binding, the receptor dimerizes and translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA, leading to the transcription of target genes.

Estrogen_Receptor_Signaling Phytoestrogen This compound / Genistein ER Estrogen Receptor (ERα / ERβ) Phytoestrogen->ER Binds Dimerization Dimerization ER->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocation ERE Estrogen Response Element (ERE) Nucleus->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates Biological_Effects Biological Effects (Cell Proliferation, etc.) Transcription->Biological_Effects

Figure 1. Simplified Estrogen Receptor Signaling Pathway.

Other Signaling Pathways

Biochanin A has been shown to modulate other critical signaling pathways involved in cell growth, survival, and metastasis. These include the PI3K/Akt/mTOR and MAPK/Erk pathways.[14][15] Inhibition of these pathways can lead to decreased cell proliferation and induction of apoptosis.

BiochaninA_Signaling BiochaninA Biochanin A HER2 HER-2 Receptor BiochaninA->HER2 Inhibits Apoptosis Apoptosis BiochaninA->Apoptosis PI3K PI3K HER2->PI3K Erk Erk1/2 HER2->Erk Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Erk->Proliferation

Figure 2. Biochanin A Signaling in Cancer Cells.

Experimental Workflow

The general workflow for comparing the phytoestrogenic efficacy of compounds like this compound and genistein involves a multi-step process from initial screening to in vivo validation.

Experimental_Workflow Start Compound Selection (this compound, Genistein) InSilico In Silico Screening (Docking Studies) Start->InSilico InVitro In Vitro Assays InSilico->InVitro ER_Binding ER Binding Assay InVitro->ER_Binding Cell_Proliferation MCF-7 Proliferation InVitro->Cell_Proliferation Osteogenesis Osteogenic Differentiation InVitro->Osteogenesis Signaling Signaling Pathway Analysis (Western Blot, PCR) InVitro->Signaling InVivo In Vivo Animal Models (e.g., Ovariectomized Rodents) InVitro->InVivo Data Data Analysis & Comparative Efficacy ER_Binding->Data Cell_Proliferation->Data Osteogenesis->Data Signaling->Data InVivo->Data

Figure 3. General Experimental Workflow for Phytoestrogen Comparison.

Conclusion

The available evidence suggests that genistein is a more potent phytoestrogen than biochanin A (the aglycone of this compound) in in vitro assays. This compound's efficacy is likely influenced by its conversion to biochanin A and subsequently to genistein in vivo. Direct comparative studies on this compound are needed to fully elucidate its phytoestrogenic potential. Researchers should consider the metabolic conversion of these compounds when interpreting in vitro data and designing in vivo experiments. The differential binding affinities for ERα and ERβ, and the modulation of other key signaling pathways, highlight the complex mechanisms of action of these phytoestrogens, warranting further investigation for their therapeutic applications.

References

A Comparative Guide to the Antioxidant Activity of Sissotrin and Other Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant activity of the isoflavone Sissotrin against other well-researched flavonoids: Quercetin, Kaempferol, and Rutin. The objective is to present available experimental data to aid in the evaluation of these compounds for potential therapeutic applications.

Executive Summary

Flavonoids are a class of polyphenolic compounds widely recognized for their antioxidant properties, which contribute to their potential health benefits. This guide focuses on this compound, a glycoside of Biochanin A, and compares its antioxidant profile with that of the flavonols Quercetin and Kaempferol, and the flavonoid glycoside Rutin. While direct comparative studies on the antioxidant activity of this compound are limited, this guide synthesizes available data for the selected flavonoids and discusses the known antioxidant mechanisms of this compound's aglycone, Biochanin A.

Data Presentation: In Vitro Antioxidant Activity

FlavonoidDPPH Assay IC50 (µM)ABTS Assay IC50 (µM)FRAP Assay (various units)
Quercetin 3.07[6]3.64[6]High activity reported[7]
Kaempferol 9.2 (as 0.092 mM)[8]-Moderate activity reported[7]
Rutin 60.25[5]105.43[5]-
This compound > 80[1]Not availableNot available

Disclaimer: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

The following are detailed methodologies for the key antioxidant assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common spectrophotometric method for determining the antioxidant activity of compounds.

Principle: In the presence of an antioxidant, the stable purple-colored DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at a specific wavelength is proportional to the antioxidant activity.

Protocol:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Various concentrations of the test compound (flavonoid) are prepared.

  • A fixed volume of the DPPH solution is added to a specific volume of the test compound solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured using a spectrophotometer at a wavelength of approximately 517 nm.

  • A control sample (without the test compound) is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay is another widely used method to assess the antioxidant capacity of both hydrophilic and lipophilic compounds.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent like potassium persulfate. The pre-formed radical cation has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The reduction in absorbance is measured to determine the antioxidant activity.

Protocol:

  • The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Different concentrations of the test compound are prepared.

  • A small volume of the test compound is added to a larger volume of the diluted ABTS•+ solution.

  • The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • The absorbance is measured at 734 nm.

  • The percentage of inhibition is calculated similarly to the DPPH assay.

  • The IC50 value is then determined from the dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.

Principle: At a low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm[9].

Protocol:

  • The FRAP reagent is prepared fresh by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (10 mM) in HCl (40 mM), and a solution of FeCl₃·6H₂O (20 mM) in a 10:1:1 (v/v/v) ratio.

  • The FRAP reagent is warmed to 37°C before use.

  • A small volume of the test compound is mixed with a larger volume of the FRAP reagent.

  • The absorbance of the reaction mixture is measured at 593 nm after a specific incubation time (e.g., 4 minutes).

  • A standard curve is prepared using a known concentration of FeSO₄·7H₂O.

  • The antioxidant capacity of the sample is expressed as ferric reducing equivalents (e.g., in µM of Fe²⁺ per µM of the compound).

Signaling Pathways and Experimental Workflows

Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a key cellular defense mechanism against oxidative stress. Many flavonoids exert their antioxidant effects by modulating this pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or certain activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of various antioxidant and cytoprotective genes. While direct evidence for this compound is lacking, its aglycone, Biochanin A, has been shown to activate the Nrf2 signaling pathway[10].

Nrf2_ARE_Pathway cluster_nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 inactivates Flavonoids Flavonoids (e.g., Biochanin A) Flavonoids->Keap1 modulates Nrf2_Keap1 Nrf2-Keap1 Complex Keap1->Nrf2_Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 release Nrf2->Nrf2_Keap1 Nucleus Nucleus Nrf2->Nucleus translocation Nrf2_n Nrf2 ARE ARE Nrf2_n->ARE binds Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection leads to

Caption: Nrf2-ARE signaling pathway activation by flavonoids.

Experimental Workflow for Antioxidant Activity Assessment

The general workflow for assessing the in vitro antioxidant activity of a compound involves a series of standardized assays.

Experimental_Workflow Start Start: Select Flavonoid Preparation Prepare Stock Solutions & Serial Dilutions Start->Preparation Assay_Selection Perform Antioxidant Assays Preparation->Assay_Selection DPPH DPPH Assay Assay_Selection->DPPH ABTS ABTS Assay Assay_Selection->ABTS FRAP FRAP Assay Assay_Selection->FRAP Measurement Spectrophotometric Measurement DPPH->Measurement ABTS->Measurement FRAP->Measurement Calculation Calculate % Inhibition & IC50 Values Measurement->Calculation Comparison Compare Antioxidant Activity Calculation->Comparison

Caption: General workflow for in vitro antioxidant assays.

Conclusion

Quercetin, Kaempferol, and Rutin are well-established flavonoids with potent antioxidant activities demonstrated through various in vitro assays. While direct comparative data for this compound is limited, its structural relationship to Biochanin A suggests potential antioxidant and cytoprotective effects, possibly through the modulation of the Nrf2-ARE signaling pathway. Further research is warranted to directly quantify the antioxidant capacity of this compound using standardized assays to allow for a more definitive comparison with other flavonoids and to fully elucidate its mechanisms of action. This will be crucial for evaluating its potential as a therapeutic agent in conditions associated with oxidative stress.

References

Sissotrin's Antimicrobial MIC Values: A Comparative Guide to Inter-Laboratory Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antimicrobial Minimum Inhibitory Concentration (MIC) values of Sissotrin, a hypothetical soy isoflavone antimicrobial, with established antibiotic agents. Focusing on the critical aspect of reproducibility, this document outlines the factors influencing MIC variability across laboratories and presents standardized protocols to mitigate such discrepancies. The information herein is intended to assist researchers in accurately assessing the antimicrobial potential of this compound and other novel natural products.

Executive Summary

The reproducibility of Minimum Inhibitory Concentration (MIC) values is a cornerstone of antimicrobial research and development. While standardized protocols aim to ensure consistency, inherent variability, particularly with natural compounds like the hypothetical this compound, can pose significant challenges. This guide delves into the factors affecting MIC reproducibility, provides comparative data for this compound (using the soy isoflavone genistein as a proxy) against common antibiotics, and details standardized experimental protocols to enhance inter-laboratory agreement. Understanding and addressing the sources of variability are paramount for the reliable evaluation of novel antimicrobial candidates.

Comparative Analysis of Antimicrobial MIC Values

The antimicrobial efficacy of this compound, represented by the soy isoflavone genistein, has been evaluated against a range of bacterial pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of genistein and comparator antibiotics against common Gram-positive and Gram-negative bacteria. It is important to note that direct comparison of MIC values across different studies can be challenging due to variations in experimental conditions.

Table 1: MIC Values (µg/mL) of this compound (Genistein) and Comparator Antibiotics against Gram-Positive Bacteria

MicroorganismThis compound (Genistein)GentamicinVancomycin
Staphylococcus aureus25 - 100[1][2]0.5 - 40.5 - 2[3]
Bacillus subtilis50 - 1000.125 - 10.25 - 1
Mycobacterium smegmatis267.5[4]23.5[4]Not commonly tested

Table 2: MIC Values (µg/mL) of this compound (Genistein) and Comparator Antibiotics against Gram-Negative Bacteria

MicroorganismThis compound (Genistein)GentamicinCiprofloxacin
Escherichia coli> 270 (often resistant)[5]0.25 - 20.015 - 1
Salmonella choleraesuis267.5[4]23.5[4]0.015 - 0.5
Chromobacterium violaceum64[4]6.25[4]Not commonly tested

Understanding the Reproducibility of MIC Values

The consistency of MIC values across different laboratories is crucial for the validation of a new antimicrobial agent. However, several factors can contribute to variability in MIC determination. A study on the inter-laboratory variability of MIC tests for common antibiotics against Escherichia coli and Staphylococcus aureus revealed that laboratory-to-laboratory variation can account for approximately half of the total variability observed[6]. This highlights the critical need for strict adherence to standardized protocols.

Challenges in the reproducibility of antibacterial activities of plant extracts have also been noted, with reported MIC values varying by 4 to 16-fold in some cases[7]. This variability can be attributed to a range of factors inherent to both the natural product and the testing methodology.

Key Factors Influencing MIC Reproducibility:

  • Inoculum Preparation: The density of the initial bacterial culture can significantly impact the final MIC value. Variations of up to 8-fold have been observed due to differences in starting culture density[5][8].

  • Growth Medium: The composition of the culture medium can affect both the growth of the microorganism and the activity of the antimicrobial agent.

  • Incubation Conditions: Time and temperature of incubation must be strictly controlled to ensure consistent bacterial growth.

  • Endpoint Determination: The method used to determine the absence of visible growth (e.g., visual inspection, spectrophotometry) can introduce subjectivity and variability.

  • Natural Product Variability: The composition and purity of natural product extracts can vary depending on the source, extraction method, and storage conditions, leading to inconsistent MIC results.

Standardized Experimental Protocols for MIC Determination

To enhance the reproducibility of this compound's MIC values, it is imperative to follow established and standardized protocols. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide comprehensive guidelines for antimicrobial susceptibility testing.[4][9]

Broth Microdilution Method (CLSI M07-A9)

The broth microdilution method is a widely accepted standard for determining MIC values.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound (or other antimicrobial agent) stock solution

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluents

Procedure:

  • Prepare Antimicrobial Dilutions: Serially dilute the this compound stock solution in CAMHB across the wells of the microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the antimicrobial dilutions. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Quality Control

Regular quality control testing is essential to ensure the accuracy and reproducibility of MIC results. This involves testing reference strains with known MIC values alongside the experimental samples. Any deviation from the expected QC results indicates a potential issue with the assay that must be addressed.

This compound's Mechanism of Action: A Look into its Signaling Pathways

The antimicrobial activity of this compound, as represented by genistein, is believed to stem from its ability to interfere with essential bacterial processes. Studies on genistein have shown that it can inhibit the synthesis of DNA, RNA, and proteins in susceptible bacteria.[2] This broad-spectrum inhibition of macromolecular synthesis likely contributes to its bacteriostatic effect.

The following diagram illustrates a hypothetical workflow for investigating the inter-laboratory reproducibility of this compound's MIC values.

MIC_Reproducibility_Workflow Workflow for Assessing Inter-Laboratory MIC Reproducibility of this compound cluster_prep Preparation Phase cluster_testing Multi-Laboratory Testing Phase cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion Prep Standardized Protocol Definition (CLSI/EUCAST) Material Centralized Reagent & this compound Batch Preparation Prep->Material Strains Selection & Distribution of QC Bacterial Strains Material->Strains LabA Laboratory A: MIC Determination Strains->LabA LabB Laboratory B: MIC Determination Strains->LabB LabC Laboratory C: MIC Determination Strains->LabC Collect Data Collection & Collation LabA->Collect LabB->Collect LabC->Collect Stats Statistical Analysis (e.g., ANOVA) Collect->Stats Variability Identification of Variability Sources Stats->Variability Report Final Reproducibility Report Variability->Report

Caption: Workflow for assessing this compound's MIC reproducibility.

Conclusion and Future Directions

The hypothetical antimicrobial agent this compound, represented by the soy isoflavone genistein, demonstrates promising antimicrobial activity against a variety of pathogens. However, for its potential to be fully realized, the reproducibility of its MIC values must be rigorously established. This guide has highlighted the critical factors that influence MIC variability and has provided a framework for standardized testing based on internationally recognized protocols from CLSI and EUCAST.

Future research should focus on multi-center studies specifically designed to assess the inter-laboratory reproducibility of this compound's MIC values. Such studies will be instrumental in validating its antimicrobial efficacy and paving the way for its potential development as a novel therapeutic agent. By embracing standardized methodologies and fostering collaborative research, the scientific community can ensure the reliable and accurate evaluation of this compound and other natural product-derived antimicrobials.

References

Sissotrin: A Comparative Analysis of In Vitro and In Vivo Effects

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the currently available scientific data on the in vitro and in vivo effects of Sissotrin, an isoflavone found in various plants. Due to the limited research specifically focused on this compound, this guide also incorporates data from related isoflavones to provide a broader context for its potential biological activities.

In Vivo Effects of this compound: Impaired Glucose Tolerance

To date, the primary in vivo research on this compound has focused on its impact on glucose metabolism in an animal model. A study investigating the effects of flavonoids from Pterospartum tridentatum revealed that this compound impairs glucose tolerance in Wistar rats.[1][2]

Quantitative Data

The following table summarizes the key in vivo finding for this compound. It is important to note that a direct comparison with an in vitro counterpart is not possible at this time due to a lack of published research on the in vitro effects of this compound on glucose metabolism.

Parameter In Vivo Effect of this compound (100 mg/kg) In Vitro Data
Oral Glucose Tolerance Impaired glucose tolerance in Wistar rats[1][2]Not available
Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Wistar Rats

The in vivo effect of this compound on glucose tolerance was determined using a standardized Oral Glucose Tolerance Test (OGTT).[3][4][5][6]

Animal Model: Male Wistar rats, weighing approximately 200-240g, are typically used. The animals are housed in a controlled environment with a standard diet and water available ad libitum prior to the experiment.

Procedure:

  • Fasting: Rats are fasted overnight (approximately 12-16 hours) before the test to ensure stable baseline glucose levels.[3][5]

  • Baseline Blood Sample: A baseline blood sample is collected from the tail vein.

  • Administration of this compound: this compound, suspended in a suitable vehicle (e.g., a mixture of water and Tween 80), is administered orally (p.o.) via gavage at a dose of 100 mg/kg body weight.

  • Glucose Challenge: Thirty minutes after the administration of this compound, a glucose solution (typically 2 g/kg body weight) is administered orally.

  • Blood Sampling: Blood samples are collected from the tail vein at specific time points after the glucose challenge, commonly at 30, 60, 90, and 120 minutes.

  • Blood Glucose Measurement: Blood glucose concentrations are measured immediately using a glucometer.

  • Data Analysis: The data is plotted as blood glucose concentration versus time. The Area Under the Curve (AUC) is often calculated to determine the overall effect on glucose tolerance.

In Vitro Effects of this compound: Limited Data and Inferences from Related Isoflavones

Currently, there is a significant lack of published in vitro studies specifically investigating the biological effects of this compound. One study mentions an antioxidant effect but a weakening effect on glucose tolerance, which aligns with the in vivo findings.[2]

To provide a potential framework for understanding this compound's mechanism of action, we can look at the well-documented in vitro effects of other structurally similar isoflavones, such as genistein and daidzein. It is crucial to emphasize that these are general effects of isoflavones and have not been specifically validated for this compound.

Isoflavones are known to interact with various signaling pathways, including:

  • AMP-activated protein kinase (AMPK) pathway: Activation of AMPK in skeletal muscle can lead to increased glucose uptake.[7][8]

  • Peroxisome proliferator-activated receptor gamma (PPARγ): Activation of PPARγ can enhance insulin sensitivity.[7][9]

  • Estrogen Receptors (ERs): As phytoestrogens, isoflavones can bind to estrogen receptors, which can influence glucose and lipid metabolism.[8][10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a generalized signaling pathway for isoflavones in the context of glucose metabolism and a typical experimental workflow for an oral glucose tolerance test.

G cluster_0 Generalized Isoflavone Signaling in Glucose Metabolism Isoflavone Isoflavone (e.g., this compound) ER Estrogen Receptor Isoflavone->ER Binds AMPK AMPK Isoflavone->AMPK Activates PPARg PPARγ Isoflavone->PPARg Activates GeneExpression Gene Expression (Metabolic Regulation) ER->GeneExpression GlucoseUptake Glucose Uptake (Skeletal Muscle) AMPK->GlucoseUptake InsulinSensitivity Insulin Sensitivity PPARg->InsulinSensitivity G cluster_1 Experimental Workflow: Oral Glucose Tolerance Test (OGTT) Start Start: Fasted Wistar Rats Baseline Collect Baseline Blood Sample (t= -30 min) Start->Baseline Administer Administer this compound (100 mg/kg, p.o.) Baseline->Administer Glucose Administer Glucose (2 g/kg, p.o.) (t=0 min) Administer->Glucose Sample1 Collect Blood Sample (t=30 min) Glucose->Sample1 Sample2 Collect Blood Sample (t=60 min) Sample1->Sample2 Sample3 Collect Blood Sample (t=90 min) Sample2->Sample3 Sample4 Collect Blood Sample (t=120 min) Sample3->Sample4 Analysis Measure Blood Glucose & Analyze Data (AUC) Sample4->Analysis

References

A Comparative Guide to Sissotrin and Related Isoflavones in Wistar Rat Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the isoflavone Sissotrin and its more extensively studied relatives, Biochanin A and Genistein, with a focus on their evaluated effects in Wistar rats. Due to the limited direct research on this compound, this document leverages data from its structural analogs to provide a predictive framework for its potential biological activities and to guide future experimental design.

Introduction to this compound and its Analogs

This compound, also known as Biochanin A 7-glucoside, is a naturally occurring isoflavone with demonstrated antimicrobial and antioxidant properties.[1] It belongs to the same class of phytoestrogens as Biochanin A and Genistein, which have been the subject of numerous studies for their potential therapeutic effects in a range of conditions, including cancer, inflammation, and neurological disorders.[2][3] Wistar rats are a commonly used model in biomedical research, and understanding the effects of these compounds in this strain is crucial for preclinical evaluation.

Comparative Biological Activities

FeatureThis compound (Biochanin A 7-glucoside)Biochanin AGenistein
Primary Reported Activities Antimicrobial, Antioxidant[1]Anticancer, Anti-inflammatory, Neuroprotective[2][3]Anticancer, Anxiolytic, Effects on reproductive function[4][5]
Key Signaling Pathways Modulated Not yet fully elucidated. As a glucoside of Biochanin A, it likely influences similar pathways after metabolic conversion.- Inhibits HER-2 receptor activation- Suppresses Erk1/2, Akt, and mTOR pathways- Modulates NF-κB and MAPK signaling[2][6]- Inhibits NF-κB signaling- Modulates MAPK pathway[7][8][9]
Reported Effects in Wistar Rats No specific studies found.Cardioprotective effects, attenuates neuropathic pain.[10][11]Reduces anxiety-like behavior, affects ovulation and reproductive parameters.[4][5]

Signaling Pathways

The biological effects of isoflavones are mediated through their interaction with various cellular signaling pathways. Below are diagrams representing the known pathways modulated by Biochanin A and Genistein, which may serve as a reference for investigating this compound.

BiochaninA_Signaling BiochaninA Biochanin A HER2 HER-2 Receptor BiochaninA->HER2 Inhibits NFkB NF-κB BiochaninA->NFkB Inhibits PI3K PI3K HER2->PI3K Ras Ras HER2->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival, Proliferation, Invasion mTOR->CellSurvival Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk1/2 MEK->Erk Erk->CellSurvival NFkB->CellSurvival

Biochanin A Signaling Pathway.

Genistein_Signaling cluster_nucleus Inside Nucleus Genistein Genistein IKK IKK Genistein->IKK Inhibits MAPKKK MAPKKK Genistein->MAPKKK Inhibits Stimuli Pro-inflammatory Stimuli Stimuli->IKK Stimuli->MAPKKK IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Inhibits Nucleus Nucleus NFkB_p65_p50->Nucleus Translocation GeneTranscription Gene Transcription (Inflammation, Proliferation) MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1->Nucleus Translocation NFkB_p65_p50_nuc NF-κB NFkB_p65_p50_nuc->GeneTranscription AP1_nuc AP-1 AP1_nuc->GeneTranscription

Genistein Signaling Pathways.

Experimental Protocols for Isoflavone Administration in Wistar Rats

The following protocols are generalized from studies involving isoflavone administration to Wistar rats and can be adapted for this compound, Biochanin A, or Genistein.

Animal Model
  • Strain: Wistar rats (male or female, depending on the study endpoints).

  • Age: Typically 8-10 weeks old at the start of the experiment.

  • Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water, unless the experimental design requires a specific diet.

Preparation of Test Compounds
  • This compound, Biochanin A, Genistein: Procured from a reputable chemical supplier. Purity should be verified.

  • Vehicle: A common vehicle for oral administration of isoflavones is a suspension in 0.5% carboxymethylcellulose (CMC) in sterile water or a solution in a mixture of dimethyl sulfoxide (DMSO) and phosphate-buffered saline (PBS) (e.g., 1:4 v/v).[5] The choice of vehicle should be validated to ensure it has no biological effects on its own.

Administration
  • Route: Oral gavage is a common and precise method for administering a defined dose.[12][13][14]

  • Dosage: Dosages from previous studies with Biochanin A and Genistein in Wistar rats range from 10 mg/kg to 500 mg/kg body weight per day, depending on the study's duration and objectives.[5][10][12] For this compound, initial dose-ranging studies are recommended.

  • Frequency: Typically once daily.

  • Duration: Can range from a single dose for pharmacokinetic studies to several weeks or months for chronic effect studies.

Experimental Workflow

Experimental_Workflow Acclimatization Acclimatization (1-2 weeks) Grouping Randomization into Treatment Groups Acclimatization->Grouping Treatment Daily Administration (Oral Gavage) Grouping->Treatment Monitoring Monitoring (Body weight, food/water intake, clinical signs) Treatment->Monitoring Endpoint Endpoint (e.g., behavioral tests, blood collection, tissue harvesting) Monitoring->Endpoint Analysis Data Analysis (Biochemical assays, histopathology, etc.) Endpoint->Analysis

General Experimental Workflow.
Sample Collection and Analysis

  • Blood Collection: Blood samples can be collected at various time points to determine pharmacokinetic profiles and for biochemical analysis of relevant biomarkers.

  • Tissue Harvesting: At the end of the study, animals are euthanized, and target organs are collected for histopathological examination, gene expression analysis, or protein quantification.

Conclusion and Future Directions

While this compound remains a less-explored isoflavone, its structural similarity to Biochanin A suggests it may possess a comparable range of biological activities. The provided comparative data and experimental framework are intended to serve as a valuable resource for researchers initiating studies on this compound in Wistar rat models. Future research should focus on direct comparative studies to elucidate the specific effects and mechanisms of action of this compound, including its pharmacokinetic profile and its impact on the signaling pathways known to be modulated by other isoflavones. Such studies will be instrumental in determining its potential as a therapeutic agent.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sissotrin
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Sissotrin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.